Nifedipine
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Record name | NIFEDIPINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | nifedipine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nifedipine | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
60299-11-8 (mono-hydrochloride) | |
| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID2025715 | |
| Record name | Nifedipine | |
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Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |
| Record name | NIFEDIPINE | |
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| Record name | Nifedipine | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |
| Record name | NIFEDIPINE | |
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| Record name | Nifedipine | |
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Vapor Pressure |
2.6X10-8 mm Hg at 25 °C | |
| Record name | Nifedipine | |
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Impurities |
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |
| Record name | Nifedipine | |
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Color/Form |
Yellow crystals | |
CAS No. |
21829-25-4, 193689-82-6, 915092-63-6 | |
| Record name | NIFEDIPINE | |
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| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |
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| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+) | |
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| Record name | NIFEDIPINE | |
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Melting Point |
342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |
| Record name | NIFEDIPINE | |
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Nifedipine Pharmacology: Advanced Mechanistic Investigations
Molecular Mechanisms of Voltage-Gated L-Type Calcium Channel Inhibition by Nifedipine (B1678770)
Nifedipine exerts its primary pharmacological effects by blocking voltage-gated L-type calcium channels (LTCCs) drugbank.comnih.govontosight.ai. These channels are crucial for calcium entry into various excitable cells, including vascular smooth muscle and myocardial cells drugbank.comnih.govontosight.aiconsensus.app. By inhibiting this influx, nifedipine reduces intracellular calcium concentrations, leading to relaxation of vascular smooth muscle and decreased myocardial contractility nih.govontosight.ai.
Allosteric Modulation of CaV1.2 and CaV1.3 Subunits
L-type calcium channels are composed of several subunits, with the alpha-1 (α1) subunit being the primary pore-forming component that also contains the drug binding sites sigmaaldrich.com. The CaV1.2 and CaV1.3 subtypes are prominent members of the LTCC family sigmaaldrich.comnih.gov. Research indicates that nifedipine modulates CaV1.2 and CaV1.3 channels, showing a more potent effect on CaV1.2 compared to CaV1.3 nih.govnih.gov. Studies investigating the molecular determinants of this differential modulation have highlighted the role of specific amino acid residues in the transmembrane domains and extracellular loops of these subunits nih.govnih.gov. For instance, variations in the IIIS5 transmembrane domain and the extracellular IIIS5-3P loop region contribute significantly to the difference in nifedipine potency between CaV1.2 and CaV1.3 channels nih.govnih.gov.
Data from research indicates the following IC50 values for nifedipine block on different CaV subtypes:
| CaV Subtype | IC50 (nM) | Reference |
| CaV1.2 | 22 ± 2 | nih.gov |
| CaV1.3 | 289 ± 30 | nih.gov |
Mutagenesis studies have further elucidated the impact of specific residue substitutions on nifedipine's potency. For example, inserting the extracellular IIIS5-3P loop from CaV1.2 into CaV1.3 or substituting a specific serine residue (S1100) in CaV1.3 to an alanine (B10760859) residue (as found in CaV1.2) reduced the IC50 of nifedipine for CaV1.3, making it more sensitive to the drug nih.govnih.gov. Combining certain mutations can further enhance nifedipine's potency on CaV1.3 nih.govnih.gov.
Interaction with Alpha-1 Subunits of Calcium Channels
Nifedipine primarily interacts with the alpha-1 (α1) subunit of L-type calcium channels ontosight.aisigmaaldrich.com. This subunit is the main functional component responsible for ion permeation and gating sigmaaldrich.com. The binding of nifedipine to the α1 subunit inhibits the influx of calcium ions into the cell ontosight.ai. While the α1 subunit contains the primary drug binding sites, auxiliary subunits, such as the beta (β) subunit, can also influence drug sensitivity and efficacy sigmaaldrich.comconsensus.app. Nifedipine has been identified as an inhibitor of several alpha-1 subunits, including alpha-1C (CaV1.2), alpha-1D (CaV1.3), and alpha-1S (CaV1.1) drugbank.com.
Differential Potency on L-Type vs. T-Type Calcium Channels
Nifedipine is known to be significantly more potent in blocking L-type calcium channels compared to T-type calcium channels frontiersin.org. While L-type channels are high-voltage activated channels primarily involved in muscle contraction and hormone release, T-type channels are low-voltage activated and play roles in pacemaker activity and neuronal firing sigmaaldrich.come-jcpp.orgresearchgate.net. Studies have shown that nifedipine inhibits L-type channels at much lower concentrations than T-type channels frontiersin.org. However, nifedipine is capable of blocking T-type calcium channels, including CaV3.1, CaV3.2, and CaV3.3, albeit with lower potency nih.gov. The potency varies among T-type subtypes, with CaV3.2 appearing to be the most sensitive to nifedipine among the T-type channels studied nih.gov.
Research findings on nifedipine's potency on T-type channels:
| T-Type Subtype | IC50 (µM) | Maximum Block (%) | Cellular System | Reference |
| CaV3.1 | 109 | 23 | Xenopus oocytes | nih.gov |
| CaV3.2 | 5 | 41 | Xenopus oocytes | nih.gov |
| CaV3.3 | 243 | 47 | Xenopus oocytes | nih.gov |
| Endogenous LVA, fast | 22 | 81 | Thalamic neurons | nih.gov |
| Endogenous LVA, slow | 28 | 51 | Thalamic neurons | nih.gov |
Impact on Intracellular Calcium Dynamics and Signaling Pathways
The primary consequence of L-type calcium channel blockade by nifedipine is the reduction of intracellular calcium influx nih.govontosight.ai. This decrease in intracellular calcium ([Ca2+]i) is the basis for its vasodilatory and negative inotropic effects nih.govontosight.ai. However, some studies suggest that nifedipine might also influence intracellular calcium dynamics beyond simple channel blockade. Research in cultured human smooth muscle cells indicated that nifedipine could induce an increase in [Ca2+]i under certain conditions, an effect potentially linked to the activation of store-operated channels and modulated by tyrosine kinase activity and the sarcoplasmic reticulum Ca2+-ATPase pump nih.gov. Furthermore, studies in embryonic stem cells suggest that LTCCs and the proper maintenance of intracellular calcium concentration and pathways are essential for cardiac gene expression, differentiation, and function, and nifedipine treatment at early stages can inhibit cardiac mesoderm formation and lineage commitment plos.org.
Cellular and Subcellular Effects of Nifedipine Beyond Calcium Channel Blockade
Modulation of Nitric Oxide Production and Endothelial Function
Nifedipine has been reported to modulate nitric oxide (NO) production and improve endothelial function imrpress.comtandfonline.comfrontiersin.orgmdpi.com. NO is a crucial signaling molecule involved in vasodilation and maintaining vascular health tandfonline.comnih.govguidetopharmacology.org. Studies have demonstrated that nifedipine can increase endothelial NO bioavailability imrpress.comfrontiersin.org. This effect may be mediated, at least in part, by antioxidative mechanisms, as nifedipine has been shown to reduce the formation of reactive oxygen species in endothelial cells imrpress.comtandfonline.comahajournals.org. Increased NO levels or bioavailability contribute to improved endothelial function and can help counteract endothelial dysfunction imrpress.comtandfonline.commdpi.com. Research in patients with coronary heart disease and essential hypertension has shown that nifedipine treatment can improve endothelial function and reduce markers of oxidative stress imrpress.commdpi.com.
Furthermore, some studies suggest that nifedipine's antiaggregatory properties might be mediated via a nitric oxide-dependent process tandfonline.com. Nifedipine has also been shown to stimulate Ca2+ and NO formation in endothelial cells through a kinase-dependent mechanism tandfonline.com.
Beyond its effects on calcium channels and NO, nifedipine has been investigated for other potential effects, such as modulating immune responses, inhibiting tumor growth, and influencing the metabolism of chondrocytes and mesenchymal stem cells frontiersin.orgfrontiersin.org. Some research also suggests a previously uncharacterized action of nifedipine on central synaptic transmission, facilitating neurotransmitter release independently of calcium channels, which might explain some neurological side effects pnas.orgnih.gov.
Influence on Mitochondrial Respiration and Bioenergetics in Specific Cell Types
Studies have explored the impact of nifedipine on cellular energy metabolism, particularly mitochondrial respiration and ATP production, in various cell types. In human chondrocytes and bone marrow-derived mesenchymal stem cells (BMMSCs), nifedipine has been shown to downregulate mitochondrial respiration and ATP production researchgate.netnih.gov. Electron microscopy analysis of cartilage explants suggested that a portion of mitochondria lose activity in response to nifedipine treatment researchgate.netnih.gov. While mitochondrial respiration and ATP production were inhibited in both cell types, a switch towards glycolytic metabolism was observed only in chondrocytes researchgate.netnih.gov. This suggests a cell-type specific metabolic adaptation to nifedipine's effects on mitochondrial function nih.gov.
The mechanism underlying nifedipine's influence on mitochondrial function may involve increased nitric oxide (NO) accumulation researchgate.netnih.gov. NO is known to inhibit mitochondrial activity, and nifedipine has been shown to stimulate NO activity in BMMSCs and particularly in chondrocytes researchgate.netnih.govahajournals.org. This suggests that NO may partially mediate the metabolic effects of nifedipine in these cells researchgate.netnih.gov.
Furthermore, in hypoxic A549 cells, nifedipine has been shown to reduce mitochondrial calcium overload and subsequent reactive oxygen species (ROS) generation nih.gov. This protective effect is attributed to the reduction in cytosolic calcium levels mediated by nifedipine's L-type calcium channel blocking activity nih.gov.
Data illustrating the effects of nifedipine on mitochondrial respiration parameters in chondrocytes and BMMSCs are presented in the table below.
| Cell Type | Parameter | Nifedipine Effect (vs Control) | Source |
| Chondrocytes | Mitochondrial Respiration | Downregulated | researchgate.netnih.gov |
| Chondrocytes | ATP Production | Downregulated | researchgate.netnih.gov |
| Chondrocytes | Glycolytic Capacity | Enhanced | nih.gov |
| Chondrocytes | Spare Respiratory Capacity | Reduced (instant treatment) | nih.gov |
| BMMSCs | Mitochondrial Respiration | Downregulated | researchgate.netnih.gov |
| BMMSCs | ATP Production | Downregulated | researchgate.netnih.gov |
| BMMSCs | Glycolytic Switch | Not Observed | nih.gov |
Effects on Neurotransmitter Release Mechanisms Independent of Canonical Calcium Channels
Beyond its well-established effects on L-type calcium channels, nifedipine has been found to influence neurotransmitter release through mechanisms independent of these canonical channels nih.govnih.govresearchgate.netpnas.org. Research in central synapses has demonstrated that nifedipine can cause a long-lasting facilitation of tetrodotoxin-insensitive spontaneous glutamate (B1630785) release nih.govnih.govpnas.org. This effect is notable because it is independent of its L-type calcium channel blocking activity and is not replicated by other dihydropyridines like nimodipine (B1678889) or nicardipine (B1678738) nih.govnih.govpnas.org.
The facilitation of spontaneous glutamate release by nifedipine appears to be largely calcium-independent, as it was not inhibited by agents that interfere with calcium, such as Cd2+, thapsigargin, or BAPTA-AM nih.govnih.govpnas.org. This suggests that nifedipine may act on the neurotransmitter release process downstream of calcium entry or release nih.govnih.govpnas.org. Furthermore, this effect does not appear to be mediated by protein kinases A or C nih.govnih.gov.
The concentration-dependent effect of nifedipine on spontaneous glutamate release has been reported, with an EC50 of 7.8 μM and effects observed at concentrations as low as 100 nM nih.govnih.govpnas.org. At a concentration of 10 μM, nifedipine has been shown to increase spontaneous glutamate release by approximately 14.7-fold nih.govnih.gov.
This calcium-independent facilitation of neurotransmitter release by nifedipine represents a previously uncharacterized action that could contribute to some of its observed side effects nih.govnih.govpnas.org. While L-type calcium channels are typically located on cell bodies and dendrites, and N- and P/Q-type calcium channels are primarily linked to presynaptic neurotransmitter release, nifedipine's effect on spontaneous release suggests a more direct interaction with the release machinery itself or the membrane fusion process pnas.orgpnas.orgphysiology.org.
Nifedipine Pharmacodynamics: Comprehensive Research Perspectives
Vascular Smooth Muscle Relaxation and Peripheral Arterial Vasodilation Mechanisms
The primary mechanism by which nifedipine (B1678770) induces vascular smooth muscle relaxation and peripheral arterial vasodilation is the inhibition of the transmembrane influx of calcium ions. Nifedipine specifically targets voltage-gated L-type calcium channels located in the cell membranes of vascular smooth muscle cells. drugbank.comnih.govbauschhealth.compfizermedicalinformation.compatsnap.combauschhealth.compatsnap.com
Under normal physiological conditions, the contraction of vascular smooth muscle is dependent on the movement of extracellular calcium ions into the cells through these channels. bauschhealth.compfizermedicalinformation.combauschhealth.com This influx of calcium is a critical step in initiating and maintaining the contractile process. By blocking the L-type calcium channels, nifedipine prevents calcium from entering the smooth muscle cells during depolarization. drugbank.comnih.govbauschhealth.compfizermedicalinformation.combauschhealth.com The resulting reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle. patsnap.com
This relaxation causes peripheral arterial vasodilation, which in turn reduces peripheral vascular resistance. drugbank.combauschhealth.compfizermedicalinformation.combauschhealth.compatsnap.comdroracle.airesearchgate.net The decrease in peripheral vascular resistance is a key factor in the antihypertensive effect of nifedipine, as increased peripheral vascular resistance is an underlying cause of hypertension. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net Studies have demonstrated that the increase in active tension in vascular smooth muscle, contributing to elevated peripheral resistance, reflects an increase in cytosolic free calcium. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net Nifedipine's action directly counteracts this by limiting calcium influx. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net
Beyond its direct calcium channel blocking effects, research also suggests that nifedipine may influence endothelium-derived factors. Some studies indicate that nifedipine, in addition to its calcium antagonistic properties in vascular smooth muscle cells, can stimulate the release of nitric oxide (NO) in the endothelium and also help preserve NO concentration. ahajournals.org NO is a potent vasodilator and an endothelium-derived relaxing factor. ahajournals.org This potential dual mode of action, involving both inhibition of smooth muscle L-type calcium channel influx and influencing endothelial NO, may contribute to its vasorelaxing effect and the preservation of endothelial function. ahajournals.org However, there is conflicting evidence regarding the extent to which dihydropyridines like nifedipine alter NO synthesis or release, with some earlier studies suggesting inhibition of NO release from certain endothelial cells and arteries. ahajournals.org
Coronary Artery Dilation and Myocardial Oxygen Supply Augmentation
Nifedipine is also known to dilate coronary arteries, which contributes to its effectiveness in treating angina pectoris. drugbank.comnih.govpfizermedicalinformation.compatsnap.compatsnap.commims.com This dilation affects both the main coronary arteries and coronary arterioles, in both normal and ischemic regions of the myocardium. pfizermedicalinformation.comhres.cajournals.co.za
The mechanism behind coronary artery dilation is similar to that in peripheral arteries: the blockade of L-type calcium channels in the smooth muscle of the coronary vessels. drugbank.comnih.gov By reducing calcium influx, nifedipine causes relaxation of the coronary vascular smooth muscle, leading to vasodilation. drugbank.comnih.govmims.com
A significant effect of nifedipine is its potent inhibition of coronary artery spasm. pfizermedicalinformation.comhres.cajournals.co.za This property is particularly important in vasospastic angina (Prinzmetal's or variant angina), where transient spasms of the coronary arteries restrict blood flow to the heart muscle. pfizermedicalinformation.comhres.cajournals.co.za By preventing or relieving these spasms, nifedipine increases myocardial oxygen delivery. pfizermedicalinformation.comhres.ca
In the context of chronic stable angina, the dilation of coronary arteries and reduction in peripheral vascular resistance (afterload) collectively reduce the workload of the heart. pfizermedicalinformation.compatsnap.comhres.cajournals.co.za This reduction in afterload decreases myocardial energy consumption and oxygen requirements. pfizermedicalinformation.comhres.cajournals.co.za While dilation of coronary arteries can increase oxygen supply, the reduction in oxygen demand due to decreased afterload is considered a primary mechanism for its effectiveness in chronic stable angina. pfizermedicalinformation.comhres.cajournals.co.za Studies have shown that nifedipine can improve manifestations of myocardial ischemia during exercise without altering the rate-pressure product (a measure of oxygen utilization), suggesting a mechanism related to enhanced blood flow to ischemic areas or favorable alteration of oxygen demand determinants. nih.gov
Research has also explored the effects of nifedipine on myocardial energetics. Studies in patients with congestive heart failure have shown that nifedipine can enhance myocardial performance while increasing coronary blood flow and favorably altering the myocardial oxygen supply-demand balance. ahajournals.org This involves an increase in cardiac index and a decrease in systemic vascular resistance, along with diminished coronary vascular resistance and an increase in coronary sinus oxygen saturation. ahajournals.org
Hemodynamic Responses and Cardiorenal Protective Effects Research
Nifedipine elicits significant hemodynamic responses primarily through its potent vasodilatory action. The reduction in peripheral arterial resistance leads to a decrease in systemic blood pressure. drugbank.comnih.govbauschhealth.compfizermedicalinformation.combauschhealth.compatsnap.comdroracle.airesearchgate.net This effect is often more pronounced with formulations that result in rapid increases in plasma concentration. ecrjournal.comnih.gov
Studies comparing the hemodynamic effects of nifedipine with other vasodilators like nitroprusside in conditions such as severe chronic congestive heart failure have provided insights into its specific profile. While both drugs can produce similar reductions in systemic vascular resistance, nifedipine has been shown to cause a larger decrease in mean blood pressure but a smaller increase in cardiac index compared to nitroprusside. nih.gov Nifedipine also had a lesser effect on right and left ventricular filling pressure and pulmonary vascular resistance in these studies. nih.gov
The impact of nifedipine on renal hemodynamics has also been investigated. Research in anesthetized rats suggests that nifedipine can increase urine output and natriuresis. mdpi.com While it may not have major effects on basal mean arterial pressure and renal blood flow at lower doses, higher doses have shown some attenuation of neuropeptide Y-induced alterations in mean arterial pressure, renal blood flow, and renovascular resistance. mdpi.com This suggests potential effects on renal vasculature, although the mechanisms and clinical significance in humans require further investigation.
Research has also explored potential cardiorenal protective effects associated with nifedipine, particularly in the context of hypertension. Studies in spontaneously hypertensive rats have investigated the effects of nifedipine, alone or in combination with hydrochlorothiazide, on blood pressure variability, baroreflex sensitivity, and organ protection. researchgate.net These studies have assessed pathological changes in ventricles, kidneys, and aortae. researchgate.net While some studies in animal models suggest a reduction in end-organ damage with nifedipine treatment, the direct cardiorenal protective mechanisms beyond blood pressure reduction are areas of ongoing research. researchgate.net
Data on hemodynamic responses can be complex and vary depending on the study population, formulation, and presence of underlying conditions. The following table summarizes some observed hemodynamic changes from a study in patients with severe chronic congestive heart failure comparing nifedipine and nitroprusside:
| Hemodynamic Parameter | Nifedipine (Change from Baseline) | Nitroprusside (Change from Baseline) | p-value |
| Systemic Vascular Resistance (SVR) | -29% ± 13% | -29% ± 12% | NS |
| Cardiac Index | +20% ± 20% | +40% ± 24% | < 0.02 |
| Mean Blood Pressure | -16% ± 9% | -8% ± 10% | < 0.05 |
| Mean Pulmonary Artery Wedge Pressure | -13% ± 24% | -36% ± 21% | < 0.001 |
| Pulmonary Vascular Resistance | -6% ± 42% | -26% ± 46% | NS |
| Mean Right Atrial Pressure | 0% | Decrease | < 0.05 |
| Left Ventricular Stroke Work Index | No Change | Increase | < 0.05 |
*Data derived from a study comparing nifedipine and nitroprusside in patients with severe chronic congestive heart failure. nih.gov NS = Not Significant.
Impact on Sympathetic Nervous System Activity and Baroreflex Sensitivity
The vasodilatory effects of nifedipine can trigger reflex activation of the sympathetic nervous system. nih.govecrjournal.comnih.govjacc.orgahajournals.orgahajournals.org This occurs as a compensatory response to the reduction in blood pressure. The sympathetic nervous system activation can lead to an increase in heart rate and plasma norepinephrine (B1679862) levels. ecrjournal.comnih.govjacc.orgahajournals.orgahajournals.org
Research using techniques like microneurography has investigated the influence of nifedipine on muscle sympathetic nerve activity (MSNA) and skin sympathetic nerve activity (SSA). Studies in healthy volunteers have shown that both short-acting and slow-release formulations of nifedipine can markedly activate MSNA and increase plasma norepinephrine. nih.govjacc.org However, heart rate increase was primarily observed with short-acting nifedipine, not the slow-release formulation. nih.govjacc.org Nifedipine appeared to have no effect on SSA in these studies. nih.govjacc.org This suggests that nifedipine may activate cardiac and peripheral sympathetic nerves differently depending on the pharmacokinetic profile. nih.govjacc.org
The rate at which blood pressure is lowered by nifedipine appears to influence the degree of sympathetic activation. ecrjournal.com Rapid reductions in blood pressure, typically seen with immediate-release formulations, are more likely to induce reflex tachycardia and increased plasma noradrenaline levels. nih.govecrjournal.com In contrast, formulations providing a slower, more controlled release of nifedipine may result in a more gradual decrease in blood pressure with less or no reflex sympathetic activation. ecrjournal.comjddtonline.info
The effect of nifedipine on baroreflex sensitivity has also been a subject of research. The baroreflex is a crucial mechanism for regulating blood pressure and heart rate. Some studies suggest that nifedipine may potentiate baroreflex control. oup.comnih.govcapes.gov.br Research using microneurography in healthy humans has provided direct evidence that nifedipine can augment cardiopulmonary baroreflex control of sympathetic nerve activity. nih.gov This was demonstrated by an augmented percentage increase in MSNA during selective unloading of cardiopulmonary baroreceptors after nifedipine administration. nih.gov Nifedipine has also been shown to augment arterial baroreceptor modulation of heart rate during dynamic increases in arterial pressure. capes.gov.br
However, other studies on the effect of calcium channel blockers on baroreflex sensitivity have yielded conflicting results. oup.comnih.gov Some research in rats indicated that while verapamil (B1683045) depressed baroreflex sensitivity, nifedipine did not show a similar effect. nih.gov The complex interplay between nifedipine's direct vasodilatory effects and its influence on the baroreflex and sympathetic nervous system is an active area of investigation.
Dose-Dependent Pharmacodynamic Variability and Clinical Correlates
The pharmacodynamic effects of nifedipine can exhibit dose-dependent variability, and understanding these relationships is crucial for predicting clinical responses. Research has aimed to establish concentration-effect relationships for nifedipine, particularly regarding its antihypertensive effects. nih.govahajournals.orgnih.govahajournals.org
Studies in hypertensive subjects have demonstrated significant correlations between plasma nifedipine concentrations and the reduction in blood pressure. nih.govahajournals.orgnih.gov These relationships are often described as sigmoidal. nih.gov The magnitude of the blood pressure reduction by nifedipine has been shown to be directly proportional to the pretreatment blood pressure. ahajournals.orgahajournals.org
Research investigating different doses of nifedipine has shown dose-dependent reductions in blood pressure. For instance, a study using nifedipine tablets at doses of 20 mg, 40 mg, and 60 mg found that all three doses significantly lowered blood pressure, with the reduction being larger and lasting longer after the 60 mg dose compared to the 20 mg dose. nih.gov
The rate of increase in plasma nifedipine concentration is also a critical factor influencing the pharmacodynamic response. ecrjournal.comnih.gov Rapid increases in concentration, typically associated with immediate-release formulations, can lead to a more pronounced and rapid fall in blood pressure, often accompanied by reflex tachycardia. nih.govecrjournal.comnih.gov Formulations designed for slower release, such as the Gastrointestinal Therapeutic System (GITS) formulation, provide a smoother plasma concentration profile, resulting in a more gradual and sustained blood pressure reduction with less reflex sympathetic activation. ecrjournal.comnih.govjddtonline.info
Studies have explored the relationship between nifedipine plasma concentration and heart rate, often observing a significant positive correlation, particularly with formulations leading to rapid absorption. nih.gov However, the variability in this relationship can be considerable among individuals. nih.gov
Research continues to refine the understanding of nifedipine's dose-dependent effects and their relationship to plasma concentrations, aiming to optimize therapeutic strategies and predict individual patient responses. ahajournals.orgahajournals.orgnih.govmdpi.com
Nifedipine Pharmacokinetics: In Depth Research and Influencing Factors
Absorption Mechanisms and Bioavailability Variability Across Formulations and Populations
Nifedipine (B1678770) is almost completely absorbed from the gastrointestinal tract following oral administration. nih.govahajournals.orgahajournals.org However, its bioavailability is considerably reduced due to significant first-pass metabolism. nih.govahajournals.orgijclinmedcasereports.comnih.gov Studies have reported oral bioavailability ranging from 45% to 77%. nih.govahajournals.orgnih.govdrugbank.com
Different formulations of nifedipine exhibit distinct absorption profiles. Immediate-release capsules lead to a rapid rise in plasma concentrations, with peak levels reached within 30 to 60 minutes. ahajournals.org In contrast, extended-release tablets are designed to provide a gradual increase in plasma concentration, reaching a plateau at approximately 6 hours and maintaining relatively constant levels over a 24-hour period. nih.gov The bioavailability of the extended-release gastrointestinal therapeutic system (GITS) formulation is about 65% after a single dose, which increases to approximately 86% at steady-state compared to the immediate-release capsule. nih.govnih.gov
| Formulation | Time to Peak Concentration (Tmax) | Bioavailability | Effect of Food |
|---|---|---|---|
| Immediate-Release Capsule | 30-60 minutes ahajournals.org | 45-77% nih.govahajournals.orgnih.govdrugbank.com | Slight alteration in early absorption, no significant change in overall bioavailability. nih.gov |
| Extended-Release Tablet (GITS) | ~6 hours (plateau) nih.gov | ~86% relative to immediate-release at steady-state. nih.govnih.gov | Slightly increases rate of absorption but not the extent of bioavailability. nih.gov |
| Slow-Release Tablet | 4.2 +/- 0.7 hours nih.gov | 52% +/- 13% nih.gov | High-fat meal can increase plasma concentrations. soton.ac.uk |
Distribution Patterns and Tissue Accumulation Studies
Once absorbed into the systemic circulation, nifedipine is widely distributed throughout the body. merckmanuals.com It is highly bound to serum proteins, primarily albumin, with protein binding reported to be between 92% and 98%. nih.gov The steady-state volume of distribution of nifedipine ranges from 0.62 to 0.77 L/kg, which is more than double the volume of distribution of the central compartment (0.25 to 0.29 L/kg), indicating significant tissue distribution. nih.govdrugbank.com In patients with liver cirrhosis, the volume of distribution has been observed to be greater (1.29 +/- 0.60 L/kg) compared to healthy subjects (0.97 +/- 0.42 L/kg). researchgate.netepistemonikos.org
The accumulation of drugs in tissues can prolong their action as the tissues release the drug back into the plasma as its concentration decreases. merckmanuals.com While specific tissue accumulation studies for nifedipine are not extensively detailed in the provided results, its lipid-soluble nature suggests it can be distributed to fatty tissues. merckmanuals.com
Metabolic Pathways and Enzyme Involvement (e.g., CYP3A4)
Nifedipine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. ijclinmedcasereports.comnih.govnih.govnih.gov This is the main metabolic pathway for the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog. nih.gov The activity of CYP3A4 can be influenced by various factors, including genetics and co-administered drugs. For instance, potent inducers of CYP3A4, such as phenytoin (B1677684), can reduce nifedipine plasma concentrations by up to 70%, while inhibitors like itraconazole (B105839) and fluconazole (B54011) can significantly increase systemic exposure. nih.gov Studies have also indicated that pregnancy-related hormones can increase nifedipine metabolism by inducing CYP3A4 expression. nih.gov Genetic variations in CYP3A4, such as the CYP3A4*17 allele, may lead to decreased metabolism of nifedipine. clinpgx.orgclinpgx.org
Role of First-Pass Metabolism in Bioavailability
First-pass metabolism, which occurs in the liver and the intestinal wall, plays a crucial role in the low and variable bioavailability of nifedipine. ijclinmedcasereports.comnih.govsoton.ac.uk Approximately half of an oral dose of nifedipine is eliminated presystemically. ijclinmedcasereports.com This extensive first-pass effect is a major determinant of the fraction of the drug that reaches the systemic circulation. ijclinmedcasereports.com The nitropyridine analogue of nifedipine is considered a major first-pass metabolite. nih.gov
Identification of Active and Inactive Metabolites
The metabolism of nifedipine results in the formation of several metabolites, all of which are inactive and highly water-soluble. nih.govnih.govnih.gov The primary metabolite is the nitropyridine analogue, formed through the oxidation of the dihydropyridine ring. nih.gov Further metabolism leads to the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II). ahajournals.orgahajournals.org Dehydronifedipine is also a metabolite of nifedipine. drugbank.commedchemexpress.com
Elimination Kinetics and Renal/Hepatic Clearance Research
Nifedipine is eliminated from the body primarily through hepatic metabolism. nih.gov The total body clearance of nifedipine is estimated to be between 450 and 700 mL/min. nih.govdrugbank.com Following intravenous administration, nifedipine exhibits biphasic elimination, with a terminal elimination half-life of approximately 2 hours. nih.govdrugbank.com Some studies have reported a shorter elimination half-life of around 1.52 hours in healthy volunteers. ijclinmedcasereports.com
The inactive, water-soluble metabolites are predominantly excreted in the urine, accounting for 60% to 80% of the administered dose. nih.govnih.gov Less than 0.1% of the unchanged drug is found in the urine. nih.govnih.gov The remainder of the metabolites is eliminated in the feces, likely through biliary excretion. nih.govnih.gov Renal impairment has a minimal impact on the pharmacokinetics of nifedipine. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Total Body Clearance | 450-700 mL/min | nih.govdrugbank.com |
| Elimination Half-Life (t½) | ~2 hours | nih.govdrugbank.com |
| Route of Excretion (Metabolites) | 60-80% in urine, remainder in feces | nih.govnih.gov |
| Unchanged Drug in Urine | <0.1% | nih.govnih.gov |
Pharmacokinetic Variability in Special Populations (e.g., Hepatic Impairment)
The pharmacokinetics of nifedipine are significantly altered in individuals with hepatic impairment, such as cirrhosis. nih.gov In these patients, the bioavailability of nifedipine is markedly increased, and its half-life is prolonged. nih.gov Studies have shown a twofold increase in the area under the plasma concentration-time curve (AUC) in patients with cirrhosis. nih.gov The elimination half-life can increase fourfold in cirrhotic patients (434 +/- 74 minutes) compared to healthy subjects (102 +/- 11 minutes). nih.gov
This is attributed to a reduction in hepatic clearance, possibly due to decreased expression of CYP enzymes, including CYP3A4. researchgate.netresearchgate.net Systemic clearance has been found to be significantly lower in patients with liver cirrhosis (233 +/- 109 ml/min) compared to healthy controls (588 +/- 140 ml/min). researchgate.netepistemonikos.org Consequently, there is a considerable risk of drug accumulation in this patient population. nih.gov Protein binding of nifedipine may also be decreased in patients with hepatic impairment. nih.gov
Drug-Drug and Drug-Food Interactions Affecting Nifedipine Pharmacokinetics
The pharmacokinetic profile of nifedipine is significantly influenced by co-administered substances that interfere with its metabolism. As a substrate of the cytochrome P450 3A4 (CYP3A4) isoenzyme, nifedipine's bioavailability and clearance can be substantially altered by inhibitors or inducers of this enzyme system. nih.govnih.gov These interactions are critical considerations in clinical practice, as they can lead to pronounced changes in plasma concentrations.
Drug-Drug Interactions
The primary mechanism for drug-drug interactions involving nifedipine is the modulation of the CYP3A4 enzyme, which is responsible for its extensive first-pass metabolism. nih.gov
CYP3A4 Inhibitors
Concurrent administration of nifedipine with potent inhibitors of CYP3A4 can lead to a significant increase in its systemic exposure. nih.gov This inhibition reduces the presystemic clearance of nifedipine, resulting in higher plasma concentrations. For instance, drugs such as certain macrolide antibiotics (e.g., clarithromycin (B1669154), erythromycin), azole antifungals (e.g., itraconazole, fluconazole), and protease inhibitors (e.g., indinavir, nelfinavir, ritonavir) are known to elevate nifedipine levels. nih.govwww.nhs.uk Studies have also shown that HMG-CoA reductase inhibitors like fluvastatin (B1673502) and simvastatin (B1681759) can inhibit CYP3A4, leading to increased area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of orally administered nifedipine. nih.gov
Table 1: Nifedipine Interactions with CYP3A4 Inhibitors
| Interacting Drug | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |
|---|---|---|
| Clarithromycin | CYP3A4 Inhibition | Increased plasma concentration |
| Erythromycin | CYP3A4 Inhibition | Increased plasma concentration nih.gov |
| Itraconazole | CYP3A4 Inhibition | Increased systemic exposure nih.gov |
| Fluconazole | CYP3A4 Inhibition | Increased systemic exposure nih.govwww.nhs.uk |
| Ritonavir | CYP3A4 Inhibition | Increased systemic exposure nih.gov |
| Fluvastatin | CYP3A4 Inhibition | Increased AUC and Cmax nih.gov |
| Simvastatin | CYP3A4 Inhibition | Increased AUC and Cmax nih.gov |
| Cimetidine | CYP3A4 Inhibition | Increased plasma concentration www.nhs.uk |
CYP3A4 Inducers
Conversely, drugs that induce the activity of CYP3A4 can significantly decrease the plasma concentration of nifedipine, potentially compromising its therapeutic efficacy. nih.gov Potent inducers accelerate nifedipine's metabolism, leading to lower bioavailability. Co-administration with phenytoin, for example, can reduce nifedipine plasma concentrations by up to 70%. nih.gov Other known inducers include the antibiotic nafcillin, which has been shown in studies to markedly increase the clearance of nifedipine. nih.gov The herbal supplement St. John's wort is also a well-documented inducer of CYP3A4 and should generally be avoided during nifedipine therapy. www.nhs.ukdrugs.com
Table 2: Nifedipine Interactions with CYP3A4 Inducers
| Interacting Drug/Supplement | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |
|---|---|---|
| Phenytoin | CYP3A4 Induction | Decreased plasma concentration by up to 70% nih.govwww.nhs.uk |
| Rifampicin | CYP3A4 Induction | Decreased plasma concentration www.nhs.uk |
| Carbamazepine (B1668303) | CYP3A4 Induction | Decreased plasma concentration www.nhs.uk |
| Nafcillin | CYP3A4 Induction | Significantly decreased AUC and increased clearance nih.gov |
Drug-Food Interactions
Certain foods and beverages can also have a clinically significant impact on the pharmacokinetics of nifedipine.
Grapefruit Juice
The most notable drug-food interaction is with grapefruit juice. wellrx.com Grapefruit contains compounds, such as furanocoumarins, that are potent inhibitors of intestinal CYP3A4. wellrx.comresearchgate.net Ingestion of grapefruit juice reduces the first-pass metabolism of nifedipine in the gut wall, leading to a substantial increase in its oral bioavailability and peak plasma concentrations, often by as much as twofold. wellrx.comresearchgate.net This interaction does not appear to affect nifedipine's half-life. wellrx.com The effect is primarily observed with oral administration and not with intravenous use, confirming the mechanism of intestinal enzyme inhibition. researchgate.netoup.com Some research also suggests that the low pH of grapefruit juice may delay gastric emptying, which can contribute to altered absorption profiles. nih.gov
Table 3: Nifedipine Interaction with Grapefruit Juice
| Food/Beverage | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |
|---|---|---|
| Grapefruit Juice | Inhibition of intestinal CYP3A4 wellrx.comresearchgate.net | Increased AUC and Cmax by up to 2-fold wellrx.com |
High-Fat Meals
The effect of food, particularly high-fat meals, on nifedipine absorption can be highly dependent on the specific drug formulation. For osmotically driven oral therapeutic systems (OROS), food intake has been shown to have no clinically relevant effect on the rate and extent of nifedipine bioavailability. nih.govamsterdamumc.nl However, for other types of modified-release formulations, a high-fat breakfast can significantly alter drug release and absorption. nih.gov In some cases, this can lead to a phenomenon known as "dose dumping," where a large portion of the drug is released at once, causing a sharp, multi-fold increase in the mean Cmax compared to administration in a fasted state. nih.gov This formulation-dependent interaction highlights the importance of the drug delivery system in determining the impact of food on nifedipine's pharmacokinetic profile. nih.gov
Table 4: Formulation-Dependent Food Effects on Nifedipine
| Formulation Type | Effect of High-Fat Meal | Pharmacokinetic Outcome |
|---|---|---|
| Osmotic Release Oral System (OROS) | No clinically relevant effect nih.gov | Stable bioavailability (rate and extent) |
Preclinical Investigations of Nifedipine S Biological Activities
Animal Model Research on Efficacy and Pathophysiological Modulation
In animal models of hypertension, particularly spontaneously hypertensive rats (SHR), nifedipine (B1678770) demonstrates significant antihypertensive effects by modulating systemic hemodynamics. In conscious SHRs, nifedipine lowers mean arterial pressure (MAP) primarily by decreasing total peripheral resistance (TPR), which triggers a reflexive increase in cardiac output (CO) and heart rate. nih.gov This vasodilation is a key component of its therapeutic action. nih.gov In areflexic (spinal cord-transected) SHR models, where autonomic reflexes are absent, nifedipine still lowers MAP by reducing TPR without altering cardiac output or heart rate, confirming its direct vasodilatory properties. nih.gov
In the context of myocardial ischemia and infarction, animal studies have shown that nifedipine can exert protective effects. In canine models of acute myocardial ischemia, nifedipine administration was found to increase blood flow to ischemic regions, preserve hemodynamic function, and reduce the size of ischemia-reperfusion injury. nih.govnih.gov It also demonstrated benefits in preserving postischemic myocardial function and structural integrity in isolated rabbit hearts and in dogs undergoing global ischemia. nih.gov However, the effects can be dose-dependent; higher doses that cause a significant drop in blood pressure and a rise in heart rate can potentially extend the ischemic area, whereas lower doses improve regional perfusion and limit infarct size. nih.gov
| Animal Model | Key Hemodynamic Effects of Nifedipine |
|---|---|
| Spontaneously Hypertensive Rats (Conscious) | ↓ Mean Arterial Pressure, ↓ Total Peripheral Resistance, ↑ Cardiac Output, ↑ Heart Rate nih.gov |
| Myocardial Infarction / Ischemia (Dogs) | ↑ Blood flow to ischemic zones, ↓ Infarct size, Preservation of hemodynamic function nih.govnih.gov |
Preclinical animal studies investigating the reproductive and developmental toxicity of nifedipine have yielded varied, often dose-dependent, results. In rats, administration of nifedipine during the period of organogenesis at doses up to 10 times the maximum recommended human dose did not produce teratogenic effects, with no gross morphological, skeletal, or visceral defects observed in the pups. ijbcp.comresearchgate.net
However, other studies using high doses have reported embryotoxic and fetotoxic effects. In rats, high doses administered during late pregnancy were associated with a significant reduction in pup weight, though no increase in fetal malformations was noted. nih.gov These high-dose studies also revealed histologic changes, such as blood vessel dilatation in the uterus and placenta. nih.gov In early-stage rat embryos studied in vitro, high concentrations of nifedipine caused asystole (cardiac arrest) or, in surviving embryos, a marked increase in heart rate with weak contractions, suggesting reduced blood flow. researchgate.netnih.gov Studies in near-term fetal rats demonstrated that nifedipine can have a dose-dependent cardiodepressive effect, causing ventricular dilatation and pericardial fluid accumulation at high doses. nih.gov Some animal studies have associated high doses of calcium channel blockers with an increased risk of cardiovascular and skeletal malformations, such as digital defects, in rats and rabbits. researchgate.net
| Animal Model | Dose Level | Observed Effects |
|---|---|---|
| Rat | Up to 10x human dose | No teratogenic effects; no gross, skeletal, or visceral defects. ijbcp.com |
| Rat (late pregnancy) | High (30x human dose) | Reduced pup weight; increased uterine/placental vascularization; no malformations. nih.gov |
| Rat Fetus | High | Dose-dependent cardiodepressive effects (ventricular dilatation, pericardial effusion). nih.gov |
| Rat Embryo (in vitro) | High | Asystole or increased embryonic heart rate with weak contractions. researchgate.netnih.gov |
| Rat / Rabbit | High | Reports of increased risk for cardiovascular and skeletal (digital) malformations. researchgate.net |
Nifedipine has been evaluated in various animal models for its tocolytic efficacy, demonstrating a potent ability to inhibit uterine contractions. In pregnant rats, nifedipine infusion effectively abolishes uterine contractions, with studies suggesting that the uterus in late pregnancy is more sensitive to the inhibitory effects of nifedipine than the cardiovascular system. nih.gov The uterus-relaxing effect of nifedipine in rats can be significantly enhanced by the co-administration of an inhibitor of the Abcg2 efflux protein, suggesting a potential therapeutic strategy for increasing tocolytic efficacy. iiarjournals.org
| Animal Model | Primary Finding | Mechanistic Insight |
|---|---|---|
| Pregnant Rat | Potent inhibition and abolishment of uterine contractions. nih.gov | Uterus is more sensitive to nifedipine than the cardiovascular system. nih.gov |
| Mouse (LPS-induced preterm birth) | Inhibited uterine contractions but did not consistently or significantly delay delivery. researchgate.netresearchgate.net | Action is anti-contractile, not anti-inflammatory. researchgate.net |
Gastrointestinal Motility Modulation in Animal Models
Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, has been the subject of numerous preclinical investigations to characterize its effects on gastrointestinal motility. These studies, conducted in various animal models, have demonstrated that nifedipine modulates the contractile activity of the smooth muscle in the gastrointestinal tract, primarily through its action on L-type voltage-gated calcium channels.
In conscious dog models, nifedipine has been shown to exert a profound inhibitory effect on intestinal motility. nih.gov Intravenous infusion of nifedipine resulted in a significant reduction in both spike activity and the motility index during phases II and III of the migrating motor complex (MMC), which is a distinct pattern of electromechanical activity observed in the gastrointestinal tract during fasting. nih.gov At lower infusion rates, nifedipine reduced motility without disrupting the cyclical nature of the MMC. nih.gov However, at higher rates, it suppressed MMC cycling and almost completely abolished both spike and mechanical activities. nih.gov When comparing the potency of different calcium channel blockers, nifedipine was found to be more potent in inhibiting intestinal motility than verapamil (B1683045) and diltiazem. nih.gov
Further studies in dogs compared the effects of equihypotensive doses of nifedipine and another dihydropyridine, lacidipine, on postprandial gastrointestinal motility. oup.com Nifedipine significantly delayed the onset of the fed motor pattern and reduced the number of spikes in the small bowel, whereas it had no effect on gastric spike activity. oup.com This suggests a degree of regional selectivity in the action of nifedipine within the gastrointestinal tract. oup.com
Research using rat models has also provided insights into the effects of nifedipine on gastrointestinal smooth muscle. In isolated rat ileal segments, nifedipine demonstrated the ability to significantly decrease contractions induced by acetylcholine, a neurotransmitter that stimulates muscle contraction. cyprusjmedsci.com This inhibitory effect underscores the role of calcium influx in mediating the contractile response of the intestinal smooth muscle. cyprusjmedsci.com While direct studies on nifedipine's effect on gastric emptying in rats are limited in the provided context, the broader class of calcium channel blockers has been shown to delay gastric emptying in a dose-dependent manner. nih.govnih.gov
Investigations in embryonic mouse models have revealed the impact of nifedipine on the development of gastrointestinal motility. In cultured embryonic guts, nifedipine was effective at suppressing contractile waves in the midgut. researchgate.net This finding suggests that the influx of calcium through L-type channels is crucial for the initiation and propagation of these early contractile activities. researchgate.net Interestingly, while motility was inhibited, the differentiation of the circular smooth muscle and the structure of the enteric nervous system appeared unaffected by nifedipine treatment, indicating a specific effect on the contractile function rather than the development of the muscle tissue itself. researchgate.net
The following tables summarize the key findings from these preclinical studies:
| Animal Model | Experimental Setup | Key Findings |
| Dog | Conscious, fasting dogs with implanted electrodes and strain-gauges. Intravenous infusion of nifedipine. | Nifedipine significantly reduced spike activity and motility index during phases II and III of the migrating motor complex. nih.gov |
| Dog | Conscious dogs fitted with bipolar electrodes. Comparison of equihypotensive intravenous doses of nifedipine and lacidipine. | Nifedipine delayed the appearance of the fed motor pattern and reduced spike activity in the small bowel, with no effect on the stomach. oup.com |
| Rat | Isolated ileal segments suspended in a tissue bath. | Nifedipine significantly decreased acetylcholine-induced contractions. cyprusjmedsci.com |
| Mouse | Embryonic gut cultures (E11.5 + 2 days). | Nifedipine inhibited the development of contractile waves in the midgut without affecting smooth muscle differentiation. researchgate.net |
| Parameter | Animal Model | Effect of Nifedipine |
| Spike Activity | Dog | Significantly reduced in the small intestine. nih.govoup.com |
| Motility Index | Dog | Significantly reduced during phases II and III of the MMC. nih.gov |
| Migrating Motor Complex (MMC) | Dog | Cycling was not disrupted at lower doses but was suppressed at higher doses. nih.gov |
| Acetylcholine-Induced Contractions | Rat (in vitro) | Significantly decreased in isolated ileum. cyprusjmedsci.com |
| Contractile Waves | Mouse (embryonic) | Absent in the midgut of nifedipine-treated cultures. researchgate.net |
Clinical Research Paradigms and Efficacy Assessments of Nifedipine
Clinical Trial Methodologies and Design Considerations
The evaluation of nifedipine's therapeutic effects has been predominantly conducted through rigorous clinical trial designs, ensuring the validity and reliability of the findings.
Randomized controlled trials (RCTs) form the cornerstone of evidence-based medicine, and numerous RCTs have investigated the role of long-acting nifedipine (B1678770) in managing hypertension. nih.gov These trials typically involve comparing nifedipine to a placebo or other antihypertensive medications. Key design considerations in these RCTs include the patient population, such as individuals with mild-to-moderate hypertension, the elderly, or pregnant women. nih.gov The primary endpoints in these studies are often the reduction in both systolic and diastolic blood pressure. nih.gov For instance, a meta-analysis of 22 RCTs with 2595 participants found that nifedipine was more effective than other antihypertensive drugs in reducing blood pressure, particularly in severe hypertension. nih.gov
Long-acting formulations of nifedipine, such as the gastrointestinal therapeutic system (GITS), have been a focus of many trials. nih.gov These formulations are designed to provide a gradual release of the drug over 24 hours, which helps in mitigating abrupt drops in blood pressure and reflex tachycardia associated with short-acting versions. nih.gov
Clinical trials investigating nifedipine for angina syndromes, including chronic stable angina and vasospastic angina (Prinzmetal angina), have been crucial in establishing its therapeutic utility. wikipedia.orgahajournals.org For chronic stable angina, studies are often designed as double-blind, placebo-controlled, crossover trials. nih.gov In these trials, patients are randomly assigned to receive either nifedipine or a placebo for a certain period, and then "cross over" to the other treatment. nih.gov This design allows each patient to serve as their own control. The primary efficacy endpoints in these studies typically include a reduction in the frequency of angina attacks and nitroglycerin consumption, as well as an increase in exercise duration on a treadmill. nih.gov
In a notable study, nifedipine was shown to significantly reduce angina frequency by 55% and nitroglycerin use by 59%, while increasing exercise time by 34% compared to a placebo. nih.gov For vasospastic angina, nifedipine is considered a treatment of choice due to its potent vasodilating effects on the coronary arteries. wikipedia.org
To better understand nifedipine's place in therapy, numerous studies have compared its efficacy directly with other classes of antihypertensive and antianginal medications. These classes include beta-blockers, ACE inhibitors, and other calcium channel blockers. nih.gov
In hypertension, a meta-analysis showed that nifedipine in combination with other drugs like diuretics or β-blockers significantly lowered the risk of cardiovascular events compared to control treatments. ahajournals.org A randomized trial comparing nifedipine-GITS with amlodipine found both to be similarly effective in reducing 24-hour blood pressure. nih.gov
For angina, a double-blind, crossover study compared nifedipine with diltiazem in patients with chronic stable angina. nih.gov Both drugs were found to increase the duration of symptom-limited treadmill exercise compared to a placebo. nih.gov Another study compared the combination of nifedipine with atenolol to atenolol alone and found the combination to be more effective in increasing exercise tolerance. nih.gov
Table 1: Comparative Efficacy of Nifedipine in Hypertension
| Comparison Drug(s) | Study Design | Key Findings | Citation |
|---|---|---|---|
| Other Antihypertensives | Meta-analysis of 22 RCTs | Nifedipine was more effective in reducing blood pressure, especially in severe hypertension. | nih.gov |
| Amlodipine | Randomized Trial | Nifedipine-GITS and amlodipine showed similar efficacy in reducing 24-hour blood pressure. | nih.gov |
| Diuretics or β-blockers (in combination) | Meta-analysis | Combination therapy with nifedipine significantly lowered the risk of cardiovascular events. | ahajournals.org |
Table 2: Comparative Efficacy of Nifedipine in Angina
| Comparison Drug(s) | Study Design | Key Findings | Citation |
|---|---|---|---|
| Diltiazem | Randomized, double-blind, crossover | Both nifedipine and diltiazem increased exercise duration compared to placebo. | nih.gov |
| Atenolol (in combination) | Randomized, double-blind, crossover | The combination of nifedipine and atenolol improved exercise tolerance more than atenolol alone. | nih.gov |
Efficacy in Specific Clinical Indications
Beyond its primary uses in hypertension and angina, research has explored the efficacy of nifedipine in other specific clinical conditions.
Nifedipine has been investigated for its potential benefits in a subset of patients with pulmonary arterial hypertension (PAH). Its vasodilatory effects can lead to a reduction in pulmonary vascular resistance. In one case, sublingual nifedipine led to a significant 54% drop in pulmonary vascular resistance and a 90.3% increase in cardiac output. bmj.com However, a one-year clinical study in patients with pulmonary hypertension secondary to chronic obstructive pulmonary disease did not demonstrate objective benefits, although there was an improvement in dyspnea. nih.gov It is important to note that the use of nifedipine in PAH is generally limited to patients who demonstrate a favorable response during acute vasoreactivity testing.
Nifedipine is frequently used in the treatment of Raynaud's phenomenon, a condition characterized by vasospasm of the arteries, typically in the fingers and toes. wikipedia.org A randomized, double-blind, crossover study involving 17 patients with moderate to severe Raynaud's phenomenon demonstrated that nifedipine significantly reduced the frequency and severity of attacks compared to a placebo. nih.gov Another double-blind, crossover study with 16 patients also found that nifedipine improved symptoms and lowered the frequency of attacks. nih.gov A meta-analysis has shown modest benefits, with a 33% decrease in attack severity and a reduction of 2.8–5 attacks per week. wikipedia.org
Table 3: Efficacy of Nifedipine in Raynaud's Phenomenon
| Study Design | Number of Patients | Key Findings | Citation |
|---|---|---|---|
| Randomized, double-blind, crossover | 17 | Significantly reduced frequency and severity of attacks compared to placebo. | nih.gov |
| Double-blind, crossover | 16 | Improved symptoms and lowered attack frequency. | nih.gov |
| Meta-analysis | N/A | 33% decrease in attack severity; 2.8–5 fewer attacks per week. | wikipedia.org |
Off-Label Applications and Emerging Efficacy Data (e.g., achalasia, anal fissures)
Nifedipine's vasodilatory properties, primarily through its action as a calcium channel blocker on smooth muscle, have led to its investigation and use in several conditions beyond its approved cardiovascular indications. Significant research has focused on its efficacy in treating certain gastrointestinal motility disorders, such as achalasia and anal fissures.
In the treatment of achalasia, a disorder characterized by impaired relaxation of the lower esophageal sphincter (LES), nifedipine has been studied for its ability to reduce LES pressure. A double-blind, placebo-controlled, crossover trial demonstrated that nifedipine significantly reduced the frequency of dysphagia compared to a placebo. nih.gov The study found that nifedipine lowered LES pressure by 28%; however, this reduction was about half of what is typically achieved with more invasive treatments like pneumatic dilatation or myotomy. nih.gov Consequently, while esophageal emptying rates as measured by radionuclide methods did not change, and substantial symptoms often remained, the clinical improvement was statistically significant compared to the pretreatment state and placebo. nih.govnih.gov This suggests that nifedipine may be a therapeutic option for patients with achalasia who are at high risk for more invasive procedures. nih.gov
The application of topical nifedipine for anal fissures has shown considerable promise in promoting healing by relaxing the internal anal sphincter and reducing pressure. Multiple studies have demonstrated high efficacy rates. A prospective, randomized, double-blind, multicenter study found that after 21 days of therapy, 95% of patients treated with topical 0.2% nifedipine gel achieved total remission from acute anal fissure, compared to 50% in the control group which received a gel containing lidocaine and hydrocortisone acetate (B1210297). nih.gov This healing was associated with a significant mean reduction in maximum resting anal pressure of 30% in the nifedipine group, with no similar changes observed in the control group. nih.gov Other studies have reported similar high healing rates for chronic anal fissures, with one trial showing complete healing in 96.7% of patients treated with 0.5% nifedipine, a rate not significantly different from surgical sphincterotomy. nih.gov However, recurrence can be a challenge, with one study noting a recurrence rate of 26.19% after 12 months. tums.ac.ir
Efficacy of Topical Nifedipine in Anal Fissure Treatment
| Study | Nifedipine Concentration | Treatment Duration | Healing Rate in Nifedipine Group | Healing Rate in Control Group | Key Finding |
|---|---|---|---|---|---|
| Antropoli et al. (Multicenter Study) nih.gov | 0.2% Gel | 21 Days | 95% | 50% | Significant reduction in resting anal pressure. |
| Prospective Clinical Trial tums.ac.ir | 0.5% Cream | 4 Weeks | 70% | 12% | Significant healing and pain relief compared to control. |
| Study on Acute Fissures nih.gov | 0.5% Ointment | Up to 8 Weeks | 96.7% (initially) | N/A (Compared to sphincterotomy) | Effective in preventing evolution to chronicity. |
| International Journal of Surgery Science Study surgeryscience.com | 0.3% with 1.5% Lignocaine | 6 Weeks | 52% | N/A | Recurrence is common despite healing. |
Emerging efficacy data also suggests potential for nifedipine in other areas. It has been used as a tocolytic agent to delay premature labor, with a Cochrane review concluding it has benefits over placebo and beta-agonists for prolonging pregnancy. wikipedia.org Other off-label considerations include the management of Raynaud's phenomenon, painful esophageal spasms, and renal calculi. wikipedia.org
Long-Term Efficacy and Cardiovascular Outcome Trials
The long-term efficacy and cardiovascular safety of nifedipine, particularly long-acting formulations like the gastrointestinal therapeutic system (GITS), have been evaluated in large-scale clinical trials. The primary investigation in this area is the A Coronary disease Trial Investigating Outcome with Nifedipine GITS (ACTION) . medscape.commedscape.com
The ACTION trial was a large, randomized, double-blind, placebo-controlled study designed to assess the long-term effects of nifedipine GITS on clinical outcomes in patients with stable, symptomatic angina pectoris. medscape.comnewswise.comtuni.finih.gov The trial enrolled 7,665 patients who were followed for a mean of 4.9 years. medscape.comtuni.fi Patients were randomized to receive either nifedipine GITS or a placebo in addition to their standard therapies. nih.govjwatch.org
The primary efficacy endpoint of the ACTION trial was a composite of death from any cause, acute myocardial infarction, refractory angina, new overt heart failure, debilitating stroke, and peripheral revascularization. tuni.finih.gov The results showed no statistically significant difference between the nifedipine and placebo groups for this primary composite endpoint. medscape.comtuni.finih.gov The rates were 4.60 per 100 patient-years for nifedipine compared to 4.75 per 100 patient-years for placebo. tuni.fi
Despite the neutral outcome for the primary endpoint, the ACTION trial revealed several significant findings regarding secondary outcomes. The addition of nifedipine GITS was found to be safe and did prolong cardiovascular event- and procedure-free survival. newswise.com Specifically, patients in the nifedipine group had a significantly lower need for coronary angiography and coronary artery bypass grafting (CABG). medscape.comjwatch.org Furthermore, the incidence of new overt heart failure was significantly reduced in the nifedipine group. medscape.comjwatch.org
A sub-analysis of the ACTION trial focusing on patients with both stable angina and hypertension (52% of the trial population) provided further insights. medscape.comnih.gov In hypertensive patients, nifedipine GITS significantly reduced the combined incidence of all-cause mortality, myocardial infarction, refractory angina, heart failure, stroke, and peripheral revascularization by 13%. medscape.comnih.gov This group also saw a 38% reduction in new overt heart failure and a 33% reduction in debilitating stroke. nih.gov These salutary effects underscore the importance of blood pressure control in this high-risk population. nih.gov The trial ultimately demonstrated the long-term safety of nifedipine GITS in patients with coronary artery disease, helping to allay earlier concerns about the safety of calcium channel blockers in this setting. medscape.comnewswise.comjwatch.org
Key Outcomes of the ACTION Trial
| Endpoint | Nifedipine GITS Group | Placebo Group | Hazard Ratio (95% CI) | Significance (p-value) |
|---|---|---|---|---|
| Primary Composite Endpoint tuni.fi | 4.60 per 100 patient-years | 4.75 per 100 patient-years | 0.97 (0.88–1.07) | 0.54 |
| Death (Any Cause) tuni.fi | 1.64 per 100 patient-years | 1.53 per 100 patient-years | 1.07 (0.91–1.25) | 0.41 |
| Death, Any CV Event, or Procedure tuni.fi | 9.32 per 100 patient-years | 10.50 per 100 patient-years | 0.89 (0.83–0.95) | 0.0012 |
| New Overt Heart Failure medscape.com | Reduced Rate | Higher Rate | 0.71 | 0.02 |
| Need for Coronary Angiography medscape.com | Reduced Rate | Higher Rate | 0.82 | <0.0001 |
| Need for CABG medscape.com | Reduced Rate | Higher Rate | 0.79 | 0.002 |
Adverse Event Mechanisms and Safety Research for Nifedipine
Mechanisms of Reflex Tachycardia and Sympathetic Activation with Short-Acting Formulations
Short-acting formulations of nifedipine (B1678770) are associated with a rapid onset of vasodilation and a consequent swift reduction in blood pressure. nih.govdroracle.airesearchgate.net This sudden decrease in blood pressure triggers the body's baroreceptor reflex, a compensatory mechanism aimed at restoring blood pressure homeostasis. droracle.ai The baroreceptor reflex involves the activation of the sympathetic nervous system. droracle.aineurology.org This sympathetic activation leads to an increase in heart rate (reflex tachycardia) and cardiac output, as well as increased plasma catecholamine and plasma renin activity. droracle.aineurology.org This reflex sympathetic activation is a key mechanism underlying adverse effects like palpitations and flushing observed with immediate-release nifedipine. nih.gov Studies have shown that rapid increases in plasma concentrations of nifedipine, such as those occurring with immediate-release capsules, are particularly prone to inducing baroreflex sympathetic activation. researchgate.net Conversely, modified-release formulations that provide a more gradual increase and sustained plasma level are less associated with this effect. researchgate.net
Dose-Related Risk of Increased Mortality and Myocardial Infarction in Coronary Artery Disease
Several meta-analyses and studies in the 1990s raised concerns regarding a potential dose-related increase in mortality and myocardial infarction risk with short-acting nifedipine in patients with coronary artery disease. nih.govahajournals.orgresearchgate.net While the precise mechanisms are still under investigation, several plausible explanations have been proposed, including proischemic, proarrhythmic, negative inotropic, and prohemorrhagic effects. nih.govahajournals.org A meta-analysis of 16 randomized secondary-prevention trials of nifedipine showed a statistically significant adverse effect on total mortality, with a notable dose-response relationship. nih.govahajournals.org
| Daily Dose of Nifedipine (mg) | Risk Ratio for Total Mortality (95% CI) |
| 30 to 50 | 1.06 (0.89 to 1.27) |
| 60 | 1.18 (0.93 to 1.50) |
| 80 | 2.83 (1.35 to 5.93) |
Data derived from a meta-analysis of randomized secondary-prevention trials. nih.govahajournals.org
This data indicates a significantly increased risk of mortality at higher daily doses of short-acting nifedipine in patients with coronary artery disease. nih.govahajournals.org
Proischemic and Proarrhythmic Effects
Proischemic effects may result from reflex increases in sympathetic activity or a reduction of coronary perfusion pressure induced by short-acting calcium channel blockers. medcentral.com The rapid vasodilation and subsequent hypotension can lead to a reduction in coronary perfusion pressure, potentially aggravating pre-existing myocardial ischemia, particularly in patients with hypotension and/or tachycardia. medcentral.com Some studies have suggested a "coronary steal" phenomenon, where nifedipine might cause disproportionate dilation of coronary arteries adjacent to ischemic areas, diverting blood flow away from compromised regions, although the evidence supporting this in humans is considered speculative by some. medcentral.comahajournals.org
Short-acting nifedipine has also been suggested to have proarrhythmic effects, potentially contributing to an increased risk of stroke, especially in patients with atrial fibrillation. neurology.org Reflex sympathetic activation following an abrupt drop in blood pressure may be linked to ventricular arrhythmias. droracle.ai
Negative Inotropic and Prohemorrhagic Mechanisms
While nifedipine is a dihydropyridine (B1217469) and generally considered to have less pronounced negative inotropic effects compared to non-dihydropyridines like verapamil (B1683045) or diltiazem, it can still exert a negative inotropic effect, particularly at higher doses or in susceptible individuals. nih.govmedcentral.comahajournals.org This can lead to a reduction in myocardial contractility. nih.gov The drug's negative inotropic effect combined with potent hypotension may result in further myocardial ischemic damage. neurology.org
Prohemorrhagic effects have also been attributed to calcium antagonists, including nifedipine, potentially due to antiplatelet and vasodilatory actions. nih.govahajournals.org These effects may contribute to an increased risk of hemorrhagic stroke. neurology.org
Hepatotoxicity Research and Proposed Mechanisms
Nifedipine has been associated with liver injury, although it is considered a rare adverse effect. nih.govresearchgate.net The severity of liver injury can range from mild, transient enzyme elevations to more severe forms like cholestatic hepatitis or an alcoholic hepatitis-like syndrome. nih.govresearchgate.net The mechanism of nifedipine-induced hepatotoxicity is not fully understood but is suspected to involve the production of a toxic or immunogenic intermediate during its metabolism in the liver, primarily via the CYP3A4 enzyme pathway. fda.govnih.gov While rare, clinically apparent hepatitis can occur and may take months to resolve after discontinuation of the drug. researchgate.net Liver biopsy in reported cases has shown features such as infiltration of immune cells, cholestasis, and steatohepatitis. researchgate.net Nifedipine has also been listed as a drug that can cause macrovesicular steatosis. medscape.com
Neurological Adverse Events and Underlying Mechanisms (e.g., cerebral ischemia)
Neurological adverse events, including cerebral ischemia and stroke, have been associated with the use of short-acting nifedipine, particularly in elderly hypertensive patients. nih.govneurology.org Possible mechanisms for cerebral ischemia include transient severe systemic hypotension and a more effective vasodilating action of the drug on peripheral resistance vessels compared to cerebral vessels. neurology.org Hemodynamic fluctuations induced by the rapid and potent hypotensive effect of short-acting nifedipine can lead to reduced cerebral perfusion, increasing the risk of ischemic events. neurology.orgresearchgate.net Prohemorrhagic and proischemic effects, as discussed earlier, may also contribute to the increased stroke risk. neurology.org The use of immediate-release nifedipine for hypertensive crises has been particularly linked to severe hypotension, cerebral ischemia or infarction, and stroke. nih.govmedcentral.comresearchgate.net
Gingival Hyperplasia: Pathophysiological Basis
Gingival hyperplasia, an abnormal enlargement of the gums, is a known side effect of certain medications, including nifedipine. medscape.commdpi.comnih.gov The pathophysiology of drug-induced gingival overgrowth is multifactorial and not entirely understood, but it is believed to involve the interaction of the drug with gingival fibroblasts and keratinocytes. medscape.commdpi.com
One proposed mechanism involves the inhibition of calcium influx into gingival fibroblasts, which can interfere with collagen metabolism. medscape.com Calcium channel blockers like nifedipine may inhibit the degradation of collagen and extracellular matrix components, leading to their accumulation in the gingival tissue. medscape.com
Another hypothesis suggests that nifedipine may affect fibroblast proliferation and the cytokine network. medscape.com While some studies initially suggested increased keratinocyte proliferation, later research indicated that gingival hyperplasia in nifedipine-treated patients might be related to prolonged cell life rather than enhanced proliferation. mdpi.com
Drug Withdrawal Effects (e.g., rebound hypertension)
The discontinuation of antihypertensive medications, including calcium channel blockers like nifedipine, can potentially lead to changes in blood pressure and other symptoms. While some sources suggest that a "rebound" effect, characterized by a significant and sudden increase in blood pressure above pre-treatment levels, may not be a universal phenomenon with nifedipine, gradual withdrawal is generally recommended as sound clinical practice. drugs.comfda.gov Abrupt cessation of calcium channel blockers can potentially lead to rebound hypertension, increased angina, or worsening of arrhythmias as the body has adapted to the medication's effects. droracle.ai
Studies investigating the effects of nifedipine withdrawal have yielded varying results depending on the patient population and study design. In a study of patients with stable angina pectoris, abrupt cessation of nifedipine (20 mg four times daily for 5 weeks) resulted in a rebound decrease in exercise tolerance and an increase in exercise-induced myocardial ischemia on the first day of withdrawal. nih.gov This suggests that in certain patient groups, particularly those with underlying cardiac conditions, withdrawal may exacerbate ischemic symptoms.
However, other studies, particularly those involving patients undergoing coronary artery bypass surgery or stable patients on long-term medical therapy for angina, did not find significant early untoward effects, such as myocardial infarction, hypotension, arrhythmias, or changes in vasopressor/vasodilator requirements, following acute nifedipine withdrawal. nih.govjacc.orgcapes.gov.br It is noted, however, that patients with continued symptoms of rest angina may experience adverse ischemic events upon withdrawal. nih.govjacc.orgcapes.gov.br
Research also indicates that the impact of withdrawal on blood pressure can be influenced by the drug class and dose. Withdrawal of higher-dose calcium channel blockers has been associated with an increase in systolic blood pressure and reduced blood pressure control compared to usual care. frontiersin.orgconsensus.app This highlights the importance of considering the specific medication and its dosage when managing withdrawal.
While some studies suggest no "rebound" effect with nifedipine discontinuation, the potential for increased blood pressure or exacerbation of underlying conditions like angina underscores the importance of gradual withdrawal under medical supervision. drugs.comfda.gov This allows for monitoring of blood pressure and symptoms and provides an opportunity to manage any potential adverse effects.
The mechanism underlying potential rebound phenomena with calcium channel blockers is thought to involve the body's adaptation to the blockade of calcium channels. droracle.ai Sudden removal of the blockade could lead to a temporary overactivity of these channels, potentially resulting in vasoconstriction and increased blood pressure.
Further research, particularly larger and more appropriately powered studies, is needed to fully elucidate the incidence, severity, and predictors of withdrawal effects, including rebound hypertension, associated with nifedipine and other calcium channel blockers in different patient populations. frontiersin.org
Here is a summary of findings from selected studies on Nifedipine withdrawal:
| Study Population | Nifedipine Regimen (if specified) | Key Findings on Withdrawal | Citation |
| Patients with stable angina pectoris | 20 mg four times daily for 5 weeks | Rebound decrease in exercise tolerance and increase in exercise-induced myocardial ischemia on day 1. | nih.gov |
| Patients undergoing coronary artery bypass surgery | Not specified | No significant difference in perioperative adverse events (MI, hypotension, arrhythmias) compared to placebo withdrawal. | nih.govjacc.org |
| Stable patients on long-term medical therapy | Not specified | No early adverse effects observed in stable patients. Patients with continued rest angina may experience adverse ischemic events. | nih.govjacc.orgcapes.gov.br |
| Patients with hypertension (exploratory analysis) | Higher vs. Lower Dose | Withdrawal of higher dose calcium channel blockers associated with increased SBP and reduced BP control. | frontiersin.orgconsensus.app |
| Hypertensive patients (meta-analysis) | Various | Higher withdrawal rates due to ADRs, primarily sympathetic stimulation symptoms (tachycardia, palpitations, dizziness, headache, sweating). | ahajournals.org |
Nifedipine Drug Interaction Research: Mechanistic and Clinical Insights
Interactions Affecting Nifedipine (B1678770) Metabolism (e.g., CYP3A4 inhibitors/inducers)
Nifedipine undergoes extensive first-pass metabolism in the liver and intestine, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com As a result, its bioavailability and plasma concentrations are highly susceptible to modulation by co-administered substances that inhibit or induce this enzyme.
CYP3A4 Inhibitors:
Concurrent use of nifedipine with inhibitors of CYP3A4 can lead to a significant increase in its plasma concentrations, potentially amplifying its vasodilatory effects and the risk of adverse reactions. For example, potent antifungal agents such as itraconazole (B105839) have been shown to dramatically elevate nifedipine levels. Similarly, macrolide antibiotics like clarithromycin (B1669154) can inhibit nifedipine's metabolism, leading to increased systemic exposure.
CYP3A4 Inducers:
Conversely, the co-administration of CYP3A4 inducers can accelerate the metabolism of nifedipine, leading to a reduction in its plasma concentration and diminished therapeutic efficacy. A notable example is the antibiotic rifampicin, a potent inducer of CYP3A4, which can decrease the bioavailability of oral nifedipine to a significant extent. jacc.org This interaction can result in uncontrolled hypertension or exacerbation of angina. jacc.org Anticonvulsant medications such as phenytoin (B1677684) and carbamazepine (B1668303) are also known inducers of CYP3A4 and can substantially lower nifedipine's plasma levels. documentsdelivered.com
Table 1: Effects of CYP3A4 Modulators on Nifedipine Pharmacokinetics
| Interacting Agent | Mechanism | Effect on Nifedipine |
|---|---|---|
| Itraconazole | Potent CYP3A4 Inhibition | Significant increase in plasma concentration |
| Clarithromycin | CYP3A4 Inhibition | Increased systemic exposure |
| Rifampicin | Potent CYP3A4 Induction | Drastically reduced bioavailability |
| Phenytoin | CYP3A4 Induction | Significantly decreased plasma levels |
| Carbamazepine | CYP3A4 Induction | Reduced therapeutic efficacy |
Pharmacodynamic Interactions with Concomitant Medications (e.g., Beta-blockers, Digoxin)
Pharmacodynamic interactions involve the additive or opposing effects of drugs at their respective sites of action. For nifedipine, these interactions are particularly relevant when used in combination with other cardiovascular agents.
Beta-blockers:
The combination of nifedipine and a beta-blocker can be a rational therapeutic strategy for angina and hypertension. However, there is a potential for additive negative inotropic effects, which can decrease the force of myocardial contraction. drugs.comdrugs.com In patients with underlying left ventricular dysfunction, this combination may increase the likelihood of developing heart failure or severe hypotension. droracle.aidroracle.ai Therefore, careful clinical monitoring is warranted when initiating this combination therapy.
Several studies have investigated the interaction between nifedipine and digoxin. The co-administration of nifedipine has been observed to increase steady-state serum digoxin concentrations in some patients. drugbank.comnih.govnih.gov The proposed mechanism involves nifedipine's potential inhibition of P-glycoprotein, a transporter responsible for the renal excretion of digoxin. This can lead to a reduced clearance of digoxin and an increased risk of toxicity. While some studies suggest the clinical relevance of this interaction may be minimal, monitoring of serum digoxin levels is advisable when nifedipine is added to or discontinued (B1498344) from the regimen of a patient stabilized on digoxin. nih.govnih.gov
Table 2: Pharmacodynamic Interactions with Nifedipine
| Concomitant Medication | Type of Interaction | Potential Clinical Outcome |
|---|---|---|
| Beta-blockers | Additive Negative Inotropy | Increased risk of heart failure, severe hypotension, or exacerbation of angina in susceptible patients. drugs.comdroracle.ai |
| Digoxin | Increased Serum Digoxin Levels | Potential for digoxin toxicity due to reduced renal clearance. nih.govnih.gov |
Interactions with Herbal Products and Dietary Components (e.g., Grapefruit Juice)
Non-conventional medicines and dietary habits can also have a profound impact on the pharmacokinetics of nifedipine.
Grapefruit Juice:
Grapefruit juice is a well-documented inhibitor of intestinal CYP3A4. nih.govresearchgate.netoup.com Consumption of grapefruit juice can significantly increase the oral bioavailability of nifedipine by reducing its first-pass metabolism. wellrx.comresearchgate.net This interaction can lead to higher than expected plasma concentrations of nifedipine, resulting in an exaggerated hypotensive response. researchgate.net The effect can be substantial, with some studies showing a more than two-fold increase in the area under the plasma concentration-time curve (AUC) of nifedipine. wellrx.com Patients taking nifedipine should be advised to avoid the consumption of grapefruit and grapefruit juice.
Herbal Products:
St. John's Wort (Hypericum perforatum), a popular herbal supplement for depression, is a potent inducer of CYP3A4. nih.govnih.gov Co-administration of St. John's Wort can significantly reduce the plasma concentrations of nifedipine, potentially leading to a loss of therapeutic effect. researchgate.netdrugs.comdrugs.com This interaction underscores the importance of inquiring about the use of herbal supplements when prescribing nifedipine.
Table 3: Interactions of Nifedipine with Dietary and Herbal Products
| Substance | Mechanism of Interaction | Effect on Nifedipine Pharmacokinetics |
|---|---|---|
| Grapefruit Juice | Inhibition of intestinal CYP3A4 | Increased oral bioavailability and peak plasma concentrations. wellrx.comresearchgate.net |
| St. John's Wort | Induction of CYP3A4 | Decreased plasma concentrations and potential for reduced efficacy. researchgate.netdrugs.com |
Mechanisms of Resistance and Therapeutic Tolerance to Nifedipine
Adaptive Cardiovascular Responses to Chronic Nifedipine (B1678770) Therapy
Chronic administration of nifedipine can induce a range of adaptive responses within the cardiovascular system that may contribute to altered therapeutic efficacy over time. Acutely, the rapid vasodilation caused by nifedipine can trigger a baroreflex-mediated increase in sympathetic tone, leading to reflex tachycardia and an increase in cardiac index. researchgate.netahajournals.org However, with chronic therapy, there is evidence suggesting that this reflex sympathetic activation may become attenuated, potentially due to resetting of the baroreflexes. ahajournals.org
Cellular and Molecular Adaptations Leading to Reduced Efficacy
At the cellular and molecular levels, several mechanisms have been proposed to explain the potential for reduced efficacy of nifedipine over time. Nifedipine's action is dependent on blocking L-type calcium channels. bauschhealth.compfizer.compatsnap.comdrugbank.comphysio-pedia.comresearchgate.net One hypothesized adaptive mechanism involves changes in the expression or function of these calcium channels. Research using human induced pluripotent stem cell-derived cardiomyocytes suggests that a reduction in intracellular calcium levels induced by calcium channel blockers like nifedipine could trigger an upregulation of calcium ion channels. biorxiv.orgresearchgate.net This compensatory increase in channel expression might counteract the blocking effect of the drug, thereby attenuating its efficacy. biorxiv.orgresearchgate.net
Further support for this concept comes from studies in rabbits, where chronic nifedipine treatment was shown to induce an upregulation of functional active calcium channels in cardiac muscle membranes. This was evidenced by an increase in the maximal binding capacity (Bmax) of dihydropyridine (B1217469) receptors in cardiac membranes of treated animals compared to controls. nih.gov Such an increase in the number of target channels could contribute to a diminished cardiac inotropic response to nifedipine observed in these chronically treated animals. nih.gov
Clinical Observations of Tolerance Development
Clinical observations have indicated that therapeutic tolerance to nifedipine can develop in some patients, particularly in the management of stable angina pectoris. Studies involving sustained administration of nifedipine have reported a substantial attenuation of its anti-ischemic and anti-anginal effects over time. nih.govnih.gov For instance, in a study of patients with stable angina, the duration of the anti-ischemic effect after acute nifedipine administration was significantly longer than during sustained treatment. nih.govnih.gov In some individuals, a nearly complete loss of nifedipine efficacy was observed. nih.gov
Novel Therapeutic Applications and Investigational Uses of Nifedipine
Research into Applications in Gastrointestinal Channelopathies (e.g., IBS, functional dyspepsia)
The role of calcium channels in the regulation of smooth muscle contraction and sensory signal transmission in the gastrointestinal (GI) tract has prompted investigation into nifedipine's efficacy in functional GI disorders. These conditions, such as Irritable Bowel Syndrome (IBS) and functional dyspepsia, are characterized by altered gut motility and visceral hypersensitivity, where ion channel dysfunction is thought to play a role.
In patients with IBS, an exaggerated colonic motor response to eating is a common feature. Research has shown that nifedipine (B1678770) can reduce this postprandial increase in colonic contractile activity. bmj.com A study investigating the effects of nifedipine on the gastrocolonic response in individuals with irritable colon syndrome found that it significantly blunted the sharp increase in colonic motor activity that typically follows a meal. nih.gov This suggests a potential therapeutic role for nifedipine in managing the motility-related symptoms of IBS. bmj.com
Further studies have explored the clinical outcomes of nifedipine treatment in IBS. In one trial, the combination of nifedipine and doxepine was found to be more effective in alleviating abdominal pain and diarrhea compared to either drug alone. spandidos-publications.com Specifically, the complete disappearance of abdominal pain was significantly higher in the combination therapy group.
While research in IBS shows promise, the evidence for nifedipine's use in functional dyspepsia is less established. Although other calcium channel blockers have been shown to reduce contractions in esophageal smooth muscle, there is currently no significant experimental evidence to support a substantial effect of nifedipine in the treatment of functional dyspepsia. bmj.com
Table 1: Summary of Clinical Findings for Nifedipine in Irritable Bowel Syndrome (IBS)
| Study Focus | Patient Population | Key Findings | Reference |
| Gastrocolonic Response | Patients with irritable colon syndrome | Nifedipine reduced the exaggerated colonic motor response to eating. | nih.gov |
| Symptom Relief (Combination Therapy) | Patients with IBS | The combination of nifedipine and doxepine resulted in a higher rate of complete disappearance of abdominal pain compared to monotherapy. | spandidos-publications.com |
| Mechanism of Action | Patients with IBS | As an L-type calcium channel blocker, nifedipine may improve symptoms by reducing pain and improving motility in the GI tract. | bmj.com |
Potential Role in Myotonic Dystrophy Pathophysiology and Mitigation
Myotonic dystrophy is a genetic disorder characterized by progressive muscle wasting and weakness, cataracts, and myotonia (delayed muscle relaxation after contraction). The underlying pathophysiology is linked to abnormal ion channel function, including calcium transport. This has led to the investigation of calcium channel blockers like nifedipine as a potential therapeutic agent to alleviate myotonia.
A single-blind crossover trial involving patients with myotonic dystrophy assessed the efficacy of nifedipine in treating myotonia. The severity of myotonia was evaluated by measuring the finger extension time after maximal voluntary flexion. The study reported a significant improvement in myotonia with nifedipine treatment. bmj.com This objective improvement was supported by subjective reports of improvement from 50% of the patients and a clinical improvement of over 20% in five of the ten patients. bmj.comnih.gov However, the initial grip strength and muscle fatigability did not show significant changes. bmj.com
While these findings are promising, further research is needed to fully understand the long-term benefits and the precise mechanism by which nifedipine mitigates myotonia in this patient population.
Exploration in High-Altitude Pulmonary Edema Treatment
High-altitude pulmonary edema (HAPE) is a life-threatening condition that can occur in unacclimatized individuals who ascend rapidly to high altitudes. A key factor in the development of HAPE is an exaggerated and uneven hypoxic pulmonary vasoconstriction, leading to a significant increase in pulmonary artery pressure. nih.govlitfl.com Nifedipine's ability to induce vasodilation by blocking calcium channels in the smooth muscle of pulmonary arteries makes it a logical candidate for both prevention and treatment of HAPE.
Clinical studies have demonstrated the effectiveness of nifedipine in the management of HAPE. Treatment of individuals with radiographically confirmed HAPE with nifedipine resulted in a reduction in pulmonary artery pressure, leading to clinical improvement, better oxygenation, and a progressive clearing of the edema as seen on chest x-rays. nih.gov This improvement occurred even with continued exercise at high altitude and without supplemental oxygen. nih.gov
For prevention, prophylactic administration of a slow-release preparation of nifedipine has been shown to prevent HAPE in a majority of susceptible individuals during rapid ascent to high altitudes. nih.gov Subjects who received nifedipine prophylactically had significantly lower mean systolic pulmonary artery pressure and a lower symptom score for acute mountain sickness compared to those who received a placebo. nih.gov These findings underscore the important role of elevated pulmonary artery pressure in the pathogenesis of HAPE and highlight nifedipine as a potential emergency treatment when descent or oxygen is unavailable. nih.gov
Table 2: Efficacy of Nifedipine in High-Altitude Pulmonary Edema (HAPE)
| Application | Study Design | Key Outcomes | Reference |
| Treatment | Clinical intervention in patients with HAPE | Lowered pulmonary artery pressure, clinical improvement, improved oxygenation, and radiographic clearing of edema. | nih.gov |
| Prevention | Prophylactic administration to HAPE-susceptible individuals | Prevented HAPE in 9 out of 10 subjects; significantly lower systolic pulmonary artery pressure and acute mountain sickness symptoms compared to placebo. | nih.gov |
Investigation in Cancer Biology (e.g., Breast Cancer Cell Proliferation and Migration)
Recent in vitro studies have raised questions about the potential role of nifedipine in cancer biology, specifically in relation to breast cancer. Research has indicated that nifedipine may stimulate the proliferation and migration of certain breast cancer cell lines.
One study found that nifedipine significantly promoted the proliferation and migration of both MCF-7 and MDA-MB-231 breast cancer cells. spandidos-publications.comspandidos-publications.com Interestingly, this stimulatory effect appeared to be specific to nifedipine, as another calcium channel blocker, verapamil (B1683045), did not produce the same effect. spandidos-publications.com The study suggested that nifedipine's effects on these cancer cells were mediated through distinct signaling pathways. In MCF-7 cells, the mechanism was identified to involve the protein kinase B-endothelial constitutive nitric oxide synthase-nitric oxide axis, while in MDA-MB-231 cells, it was through the activation of the extracellular signal-regulated kinase (ERK) pathway. spandidos-publications.comspandidos-publications.com
Another study corroborated these findings, demonstrating that nifedipine promoted the proliferation and migration of breast cancer cells both in vitro and in vivo. nih.gov This research suggested that the mechanism was independent of its calcium channel-blocking activity and instead involved the downregulation of a specific microRNA (miRNA-524-5p), leading to the upregulation of brain protein I3 (BRI3) and subsequent activation of the Erk pathway. nih.govaston.ac.uk
These preclinical findings suggest a potential for nifedipine to promote breast cancer progression. However, it is crucial to note that this is an area of ongoing investigation, and the clinical implications for patients taking nifedipine are not yet clear. Further research is necessary to understand the relevance of these in vitro findings to human cancer development and progression.
Nifedipine and Calcium Channelopathies: Genetic and Phenotypic Research
Role of Nifedipine (B1678770) in Modulating Calcium Channelopathies in Neurological Disorders
Calcium channelopathies contribute to the pathophysiology of a range of neurological conditions, including migraine, epilepsy, cerebellar ataxia, and neurodevelopmental disorders openneurologyjournal.commdpi.com. Nifedipine, primarily known for its cardiovascular applications due to its action on L-type calcium channels in smooth muscle and cardiac cells, has also been investigated for its effects in the nervous system researchgate.netnih.gov.
LTCCs, particularly CaV1.2 and CaV1.3 subtypes, are present in neurons and are involved in regulating neuronal activity and gene expression researchgate.netresearchgate.net. Studies have explored the impact of nifedipine on neuronal calcium influx and excitability in the context of neurological disorders. For instance, research on cortical neurons has shown that nifedipine can significantly reduce membrane depolarization and intracellular calcium elevation induced by oxygen/glucose deprivation, an in vitro model of cerebral ischemia ahajournals.org. This suggests a role for LTCCs in the early events of energy depletion during ischemia and indicates that dihydropyridines like nifedipine might ameliorate ischemic calcium accumulation ahajournals.org.
In the context of epilepsy, studies on human hypothalamic hamartoma tissue, which is associated with gelastic seizures, have demonstrated that nifedipine can attenuate network activity nih.gov. Nifedipine reduced the number and duration of high-frequency oscillations (HFOs) and dampened spontaneous firing in this tissue nih.gov. The efficacy of nifedipine appeared enhanced under depolarized conditions, potentially relevant during seizure activity nih.gov.
While nifedipine's primary mechanism in the nervous system is through blocking L-type calcium channels, some research suggests it may have additional effects. One study reported that nifedipine induced a significant increase in spontaneous glutamate (B1630785) release in a calcium-independent manner, an effect not replicated by other dihydropyridines nih.gov. This finding suggests that some neurological effects or potential adverse reactions of nifedipine might be independent of its canonical L-type calcium channel blockade nih.gov.
Research on Nifedipine's Effects on Specific Calcium Channel Mutations
Genetic mutations in calcium channel genes are directly responsible for various neurological channelopathies openneurologyjournal.commdpi.com. Research has begun to investigate the effects of nifedipine on the function of specific mutant calcium channels implicated in these disorders.
Mutations in the CACNA1D gene, which encodes the CaV1.3 L-type calcium channel, have been linked to a syndrome involving primary aldosteronism, seizures, and neurological abnormalities (PASNA) nih.govmdpi.com. These mutations often result in a gain-of-function of the CaV1.3 channel, leading to enhanced calcium entry nih.gov. Case reports have explored the use of nifedipine in patients with CACNA1D mutations. In one case, a patient with a de novo CACNA1D missense mutation (p.L271H) presented with congenital hyperinsulinism, primary hyperaldosteronism, and hypotonia nih.gov. Treatment including nifedipine was associated with improvement in muscle tone, suggesting a potential benefit for neurological symptoms in selected patients with CACNA1D gain-of-function mutations nih.gov. However, research on other CACNA1D gain-of-function variants, such as p.(G1169D), has shown retained sensitivity to other dihydropyridines like isradipine (B148454) in vitro, but no conclusive beneficial effects of nifedipine or isradipine treatment on neurological or behavioral disorders in reported cases neurology.orgfrontiersin.org. This highlights the variable response to nifedipine depending on the specific mutation neurology.orgfrontiersin.org.
Mutations in the CACNA1C gene, encoding the CaV1.2 L-type calcium channel, are associated with various neurodevelopmental and neuropsychiatric disorders, including autism spectrum disorder, bipolar disorder, and schizophrenia researchgate.nettandfonline.com. The Timothy syndrome, a rare and severe disorder, is caused by a de novo gain-of-function mutation in CACNA1C researchgate.netahajournals.org. Studies using model systems, such as C. elegans with a mutation equivalent to the Timothy syndrome mutation, have shown that this gain-of-function alteration can disrupt neuronal development and behavior researchgate.net. While nifedipine is a dihydropyridine (B1217469) blocker of CaV1.2 channels, the effectiveness of nifedipine in addressing the neurological manifestations of specific CACNA1C mutations requires further investigation researchgate.netahajournals.org. Research on a CACNA1C pore-localizing missense mutation (E1115K) associated with cardiac issues and autism spectrum disorder showed that this mutation converted the channel into a nonselective cation channel, and the resulting inward sodium and outward potassium currents were significantly blocked by nifedipine in vitro nih.gov.
Mutations in the CACNA1A gene, encoding the CaV2.1 P/Q-type calcium channel, are linked to neurological disorders such as familial hemiplegic migraine (FHM1), episodic ataxia type 2 (EA2), and spinocerebellar ataxia type 6 (SCA6) mdpi.compediatricstrokejournal.comfrontiersin.org. While CaV2.1 is not an L-type channel and thus not a primary target of nifedipine, understanding the broader context of calcium channelopathies is relevant. Some research suggests that calcium channel blockers, including verapamil (B1683045) (a non-dihydropyridine calcium channel blocker), have shown some effectiveness in preventing episodes in patients with CACNA1A mutations pediatricstrokejournal.comcacna1a.orgahajournals.org. However, the direct effects of nifedipine on specific CACNA1A mutations and associated neurological phenotypes are less established compared to its effects on LTCCs pediatricstrokejournal.com.
Mutations in CACNA1S, encoding the CaV1.1 L-type calcium channel predominantly found in skeletal muscle, are associated with conditions like hypokalemic periodic paralysis and malignant hyperthermia susceptibility mdpi.compnas.orggenecards.org. While primarily affecting muscle function, there can be neurological implications in some of these disorders mdpi.com. Research has explored the potential of nifedipine in treating myotonia in myotonic dystrophy, a condition where abnormal calcium transport may be involved researchgate.net. A study showed that nifedipine treatment led to significant improvement in myotonia in some patients researchgate.net.
The response to nifedipine can vary depending on the specific calcium channel subtype and the nature of the mutation (gain-of-function vs. loss-of-function) neurology.orgcacna1a.org. Further detailed research, including electrophysiological studies of mutant channels and in vivo models, is crucial to fully understand the potential therapeutic role of nifedipine in specific calcium channelopathies affecting the nervous system.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Nifedipine | 4485 |
Data Table: Summary of Research Findings on Nifedipine and Calcium Channel Mutations in Neurological Contexts
| Calcium Channel Gene/Subunit | Associated Neurological Disorders/Phenotypes | Relevant Mutation(s) (Examples) | Observed Effect of Nifedipine (or related DHP) | Research Context | Source |
| CACNA1D (CaV1.3) | PASNA syndrome (Primary Aldosteronism, Seizures, Neurological Abnormalities), Autism Spectrum Disorder, Developmental Delay, Hypotonia | p.L271H, p.(G1169D) | Associated with improved muscle tone in one case (p.L271H). nih.gov No conclusive beneficial effects on neurological/behavioral disorders for p.(G1169D) despite in vitro sensitivity to isradipine. neurology.orgfrontiersin.org | Human case reports, In vitro electrophysiology | nih.govnih.govmdpi.comneurology.orgfrontiersin.org |
| CACNA1C (CaV1.2) | Timothy Syndrome, Autism Spectrum Disorder, Neurodevelopmental Disorders | Timothy syndrome mutation (gain-of-function), E1115K | Dihydropyridines affect neuronal development in models. tandfonline.com E1115K-induced currents blocked by nifedipine in vitro. nih.gov | Model systems (C. elegans), In vitro electrophysiology, Research reviews | researchgate.nettandfonline.comahajournals.orgnih.gov |
| CACNA1A (CaV2.1) | Familial Hemiplegic Migraine (FHM1), Episodic Ataxia Type 2 (EA2), SCA6 | Various missense and repeat expansion mutations | Calcium channel blockers (like verapamil) show some effectiveness in preventing episodes in some cases. pediatricstrokejournal.comcacna1a.orgahajournals.org Direct effects of nifedipine less established. | Human case reports, Research reviews | mdpi.compediatricstrokejournal.comfrontiersin.orgcacna1a.orgahajournals.org |
| CACNA1S (CaV1.1) | Hypokalemic Periodic Paralysis, Malignant Hyperthermia Susceptibility, Myotonia in Myotonic Dystrophy | Various mutations | Showed significant improvement in myotonia in patients with myotonic dystrophy. researchgate.net | Human clinical study (myotonic dystrophy) | mdpi.comgenecards.orgresearchgate.net |
| L-type channels (general) | Cerebral ischemia (in vitro model), Hypothalamic Hamartoma (epilepsy model) | Not mutation-specific in this context | Reduced membrane depolarization and calcium elevation in ischemic model. ahajournals.org Attenuated network activity in epileptic tissue. nih.gov | In vitro studies (neuronal cultures, tissue slices) | ahajournals.orgnih.gov |
Nifedipine Formulation Science and Drug Delivery Research
Development and Evaluation of Prolonged/Extended-Release Formulations
The development of prolonged or extended-release (ER) formulations of nifedipine (B1678770) is a significant area of research aimed at overcoming the limitations of immediate-release forms, such as frequent dosing and potential fluctuations in plasma drug concentration. ijrpr.comijddr.in Extended-release systems are designed to maintain therapeutic drug levels over an extended period, typically 12 to 24 hours, thereby potentially improving patient compliance and providing a smoother pharmacokinetic profile. ijrpr.comijddr.inecrjournal.com
Various approaches have been explored for creating nifedipine ER formulations, with matrix tablets being a commonly investigated method due to their technological simplicity and cost-effectiveness. ijrpr.com Hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl cellulose, and hydroxyethyl (B10761427) cellulose, are frequently employed as matrix materials to control the drug release rate. ijrpr.com Studies have shown that the concentration and type of polymer significantly influence the release profile of nifedipine from these matrix systems. ijrpr.com For instance, formulations utilizing HPMC have demonstrated the ability to extend nifedipine release for up to 12 hours. ijrpr.com
Another notable extended-release technology is the Gastrointestinal Therapeutic System (GITS) formulation. This system utilizes an osmotic pump mechanism to deliver nifedipine at a constant rate over an extended period, typically 18-22 hours, resulting in a smooth plasma concentration-time profile. ecrjournal.com The GITS formulation consists of a two-layer core containing nifedipine and an osmotic polymer, surrounded by a semi-permeable membrane with a laser-drilled orifice. ecrjournal.com Water absorption into the core drives the release of the drug suspension through the orifice. ecrjournal.com In vitro dissolution studies have shown that the release from the GITS formulation is largely independent of pH and agitation, contributing to its predictable in vivo behavior. ecrjournal.com
Research also includes the development of gastroretentive drug delivery systems for nifedipine, such as floating matrix tablets. ijpsonline.com These systems are designed to remain in the stomach for a prolonged period, allowing for extended drug release in the upper gastrointestinal tract, which can enhance bioavailability. asianjpr.comijpsonline.com Studies involving polymers like Okra gum and HPMC K4M in floating matrix tablets have shown sustained release of nifedipine over 12 hours, with formulations exhibiting satisfactory swelling indices and zero-order release kinetics. ijpsonline.com
Data from research on prolonged-release matrix tablets highlights the impact of polymer concentration on drug release.
| Formulation | Polymer Type | Polymer Concentration | Drug Release at 12 hours (%) |
| CF4 | HPMC | 1:2 ratio | Controlled release for 12 hours ijrpr.com |
| F8 | HPMC K4M and Okra gum | Combination | 91.30 ± 0.35 ijpsonline.com |
Studies evaluating different polymer combinations and ratios are crucial in optimizing the release profile for desired therapeutic outcomes.
Research into Novel Delivery Systems (e.g., Proniosomes, Liquisolid Tablets)
Research into novel drug delivery systems for nifedipine explores alternative approaches to improve its solubility, bioavailability, and targeted delivery, moving beyond conventional oral formulations. Proniosomes and liquisolid tablets are among the innovative techniques being investigated.
Proniosomes are dry, free-flowing powders that, upon hydration, form niosomes, which are non-ionic surfactant vesicles. researchgate.netajptonline.com This system offers advantages such as improved stability compared to conventional niosome dispersions and convenience in handling and storage. ajptonline.com Proniosomes have been explored for transdermal delivery of nifedipine as an alternative route to overcome the challenges of oral administration, such as extensive first-pass metabolism. nih.govtandfonline.comresearchgate.net Studies have demonstrated that nifedipine loaded proniosomes can achieve better permeability and sustained release through the skin compared to the pure drug. nih.govtandfonline.comresearchgate.net Research has focused on optimizing proniosome composition, including the ratio of surfactant, lecithin, and aqueous phase, to achieve desired vesicle size, entrapment efficiency, and release characteristics. nih.govtandfonline.comindexcopernicus.com For example, a formulation containing Span-40, lecithin, isopropyl alcohol, and HPMC showed promising results in terms of vesicle size and entrapment efficiency. nih.gov In vitro release studies from optimized proniosome formulations have revealed an extended release pattern. indexcopernicus.com
Liquisolid compacts represent another promising technique to enhance the dissolution rate and, consequently, the oral bioavailability of poorly water-soluble drugs like nifedipine. ijpsjournal.compharmaexcipients.comijper.orgresearchgate.netresearchgate.netzenodo.org This technique involves converting a liquid medication (drug dissolved or suspended in a non-volatile solvent) into a free-flowing, compressible powder by mixing it with a carrier and coating material. ijpsjournal.compharmaexcipients.comijper.orgnih.gov The drug is held within the porous structure of the carrier particles, and the non-volatile solvent increases the wetting properties and the surface area of the drug available for dissolution. pharmaexcipients.comijper.orgresearchgate.netresearchgate.netzenodo.org Studies have shown that liquisolid tablets of nifedipine exhibit significantly higher dissolution rates compared to conventional directly compressed tablets. researchgate.netresearchgate.netzenodo.org For instance, one study demonstrated that a liquisolid formulation achieved significantly higher drug release within the first 15 minutes compared to pure nifedipine or marketed tablets. pharmaexcipients.comijper.org Different carriers (e.g., Avicel PH 102) and coating materials (e.g., Aerosil 200) have been investigated, along with various drug concentrations and ratios of carrier to coating material, to optimize liquisolid formulations for enhanced nifedipine dissolution. pharmaexcipients.comijper.orgresearchgate.netzenodo.org
Research findings on liquisolid formulations illustrate the improvement in dissolution rate:
| Formulation Type | Drug Release at 15 minutes (%) |
| Selected Liquisolid Batch (F1) | 85.81 ± 1.0 pharmaexcipients.comijper.org |
| Pure Drug | Lower pharmaexcipients.comijper.org |
| Marketed Tablets | Lower pharmaexcipients.comijper.org |
Further research explores buccoadhesive liquisolid systems for nifedipine, aiming for improved bioavailability through buccal absorption. nih.gov These formulations incorporate mucoadhesive polymers to ensure retention in the buccal cavity. nih.gov
Bioequivalence Studies of Generic and Innovator Formulations
Bioequivalence studies are critical in determining whether a generic drug product performs similarly to an innovator product in terms of the rate and extent of drug absorption. juniperpublishers.comdovepress.comijtinnovation.com For prolonged or extended-release formulations of nifedipine, demonstrating bioequivalence is particularly important due to the modified release characteristics and the potential impact on the plasma concentration-time profile. dovepress.comgeneesmiddeleninformatiebank.nl Regulatory guidelines typically require that the pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax), of the generic formulation fall within a specified acceptance range (commonly 80% to 125%) relative to the innovator product. geneesmiddeleninformatiebank.nl
Studies comparing generic extended-release nifedipine formulations with the innovator product (such as Adalat OROS or Adalat LA) have been conducted to assess their bioequivalence. dovepress.comgeneesmiddeleninformatiebank.nl These studies often involve administering single or multiple doses of the test (generic) and reference (innovator) products to healthy volunteers under fasted and/or fed conditions and measuring nifedipine plasma concentrations over time. geneesmiddeleninformatiebank.nl
While some studies have indicated that certain generic extended-release nifedipine formulations may be bioequivalent to the innovator product under specific conditions, others have highlighted potential differences, particularly when administered after a meal. ecrjournal.comdovepress.comgeneesmiddeleninformatiebank.nl Variations in formulation design and manufacturing methods between generic and innovator products can lead to differences in drug release rates and subsequent pharmacokinetic profiles. juniperpublishers.comdovepress.com For instance, studies have shown that some generic modified-release nifedipine formulations may exhibit a more rapid increase in plasma concentration compared to the smoother profile of the GITS formulation, potentially leading to different physiological responses. ecrjournal.comdovepress.com
Bioequivalence is typically assessed by comparing pharmacokinetic parameters.
| Parameter | Acceptance Range (90% CI) |
| AUC0-t | 0.80 – 1.25 ijtinnovation.comgeneesmiddeleninformatiebank.nl |
| AUC0-∞ | 0.80 – 1.25 ijtinnovation.com |
| Cmax | 0.80 – 1.25 ijtinnovation.comgeneesmiddeleninformatiebank.nl |
Some studies have found that while AUC and Cmax values for generic nifedipine formulations may fall within the bioequivalence range, other parameters like minimum plasma concentration (Cmin) or the fluctuation index might show greater variability or fall outside the standard range, which could be attributed to the characteristics of prolonged-release formulations. geneesmiddeleninformatiebank.nl The impact of food on the absorption of nifedipine from different prolonged-release formulations is also a critical aspect evaluated in bioequivalence studies, as food can influence the rate and extent of absorption. geneesmiddeleninformatiebank.nl
Research underscores the importance of rigorous bioequivalence testing for generic extended-release nifedipine products to ensure their interchangeability with innovator formulations and predictable clinical performance. juniperpublishers.comdovepress.com
Analytical Methodologies for Nifedipine Quantification in Research
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a widely used technique for the determination of nifedipine (B1678770) due to its ability to separate nifedipine from potential impurities and matrix components. rjptonline.orgwisdomlib.orgakjournals.comsemanticscholar.org UV detection is commonly employed with HPLC for nifedipine analysis, typically at wavelengths around 235 nm, 238 nm, or 326 nm, depending on the mobile phase composition and the specific method developed. derpharmachemica.comwisdomlib.orgakjournals.compensoft.net
RP-HPLC methods for nifedipine quantification often utilize C18 columns. akjournals.comsemanticscholar.orgnih.gov Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions, such as phosphate (B84403) buffer. derpharmachemica.comakjournals.comsemanticscholar.orgpensoft.netnih.gov The pH and the ratio of organic modifier to aqueous phase are optimized to achieve adequate separation and peak shape. akjournals.comnih.gov
For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC is coupled with mass spectrometry (MS), forming LC-MS or LC-MS/MS. semanticscholar.orgdergipark.org.trthieme-connect.combiointerfaceresearch.comnih.gov LC-MS/MS is considered a method of choice in bioanalytical laboratories for its ability to quantify nifedipine at very low concentrations. biointerfaceresearch.comresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is one type of interface used in LC-MS/MS for nifedipine analysis. nih.gov Multiple Reaction Monitoring (MRM) is often used in LC-MS/MS to improve specificity by monitoring specific parent and fragment ions of nifedipine. thieme-connect.com
Research findings highlight the effectiveness of HPLC and its variants:
An RP-HPLC method for nifedipine determination in dosage forms, human milk, and urine used a C18 column with a mobile phase of phosphate buffer and acetonitrile (60:40 v/v, pH 3.0) and UV detection at 242 nm. This method showed linearity in the range of 2–12 µg/ml. rjptonline.org Another RP-HPLC method for human milk and urine used acetonitrile and achieved recoveries between 98.9% and 101.3% in milk and 99.3% and 100.3% in urine. rjptonline.org
An RP-HPLC method developed for nifedipine in proniosomal formulations, bulk drug, and marketed tablets utilized a C18 column with a mobile phase of acetonitrile and 0.1% TEA (pH 7.4) (78:22 v/v) and detection at 326 nm. The linear range was 625 to 10000 ng/mL. derpharmachemica.com
A validated RP-HPLC method for nifedipine in bulk and pharmaceutical formulations used an Intersil C18 column with a mobile phase of Tetra Butyl Ammonium (B1175870) (TBH) and Acetonitrile (25:75 v/v) and UV detection at 238 nm. Linearity was observed from 2-10 µg/ml with a correlation coefficient of 0.999. wisdomlib.org
An HPLC-MS/MS method for nifedipine in human plasma achieved a lower limit of quantification (LLOQ) of 0.17 ng/mL and linearity from 0.17 to 102 ng/mL. thieme-connect.com Another LC-MS/MS method reported an LLOQ of 1.01 ng/mL in human plasma with a linear range of 1-130 ng/mL. biointerfaceresearch.cominnovareacademics.in
LC-MS/MS methods have also been developed for the simultaneous determination of nifedipine and its metabolite, dehydronifedipine, in human plasma, demonstrating linearity in the range of 0.5-100 ng/ml for both compounds. nih.gov
Data from research studies demonstrating the performance of HPLC-based methods are presented in the table below:
| Method Type | Matrix | Column Type | Mobile Phase | Detection | Linear Range (Analyte) | LLOQ (Analyte) | Recovery (%) (Analyte) | Reference |
| RP-HPLC | Human Milk, Urine | C18 | Phosphate buffer:Acetonitrile (60:40 v/v, pH 3.0) | UV (242 nm) | 2 – 12 µg/ml | - | 98.9-101.3 (Milk), 99.3-100.3 (Urine) | rjptonline.orgrjptonline.org |
| RP-HPLC | Proniosomes, Bulk, Tablets | ODS (C18) | Acetonitrile:0.1% TEA (pH 7.4) (78:22 v/v) | UV (326 nm) | 625 – 10000 ng/mL | 703.12 ng/mL | - | derpharmachemica.com |
| RP-HPLC | Bulk, Formulations | Intersil C18 | Tetra Butyl Ammonium:Acetonitrile (25:75 v/v) | UV (238 nm) | 2 – 10 µg/ml | 0.435 µg/ml | 99.7-100.27 | wisdomlib.org |
| HPLC-MS/MS | Human Plasma | - | - | MS/MS | 0.17 – 102 ng/mL | 0.17 ng/mL | 78.05-82.88 | thieme-connect.com |
| LC-MS/MS | Human Plasma | - | - | MS/MS | 1 – 130 ng/mL | 1.01 ng/mL | 104.1-108.7 | biointerfaceresearch.com |
| LC-MS/MS | Human Plasma | RP-18 | Methanol:50 mM ammonium acetate (B1210297) (50:50, v/v) | MS/MS (APCI) | 0.5 – 100 ng/ml (NIF & DNIF) | - | 95 ± 2 (NIF), 95 ± 4 (DNIF) | nih.gov |
Spectrophotometric and Electroanalytical Techniques (e.g., Voltammetry)
Spectrophotometric methods offer simpler and more economical approaches for nifedipine determination, primarily in pharmaceutical formulations, although applications in biological matrices have also been explored. dergipark.org.trptbioch.edu.plpjmhsonline.comnih.govsysrevpharm.orgbibliotekanauki.plekb.eg These methods often rely on the formation of colored products through reactions involving the nitro group of nifedipine or its oxidation/reduction. ptbioch.edu.plnih.govsysrevpharm.orgbibliotekanauki.plekb.eg UV-Visible spectrophotometry is commonly used, measuring absorbance at specific wavelengths corresponding to the formed chromophore. pjmhsonline.comekb.eg Derivative spectrophotometry has also been applied to resolve overlapping spectra and improve selectivity. dergipark.org.trptbioch.edu.pl
Examples of spectrophotometric methods include:
Methods based on the reaction of nifedipine's nitro group with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), producing a colored product absorbing at 430 nm. ptbioch.edu.plnih.govbibliotekanauki.pl
Methods involving the oxidation of nifedipine with ammonium molybdate (B1676688), leading to the formation of molybdenum blue, measured at 830 nm. ptbioch.edu.plnih.govbibliotekanauki.pl
A method based on the reaction between reduced nifedipine and diazotized sulfamethoxazole (B1682508), forming a colored product with maximum absorbance at 496 nm. pjmhsonline.com
A cloud-point extraction technique coupled with spectrophotometry, where a colored product from the reaction of reduced nifedipine and 4-aminoantipyrine (B1666024) is extracted and measured at 554 nm. sysrevpharm.org
A method utilizing proton transfer between nifedipine and 3,5-dinitrosalicylic acid (DNSA) in a basic medium, yielding a colored product absorbing at 359 nm. ekb.eg
Electroanalytical techniques, particularly voltammetry, have also been investigated for the determination of nifedipine. dergipark.org.trnih.govcdnsciencepub.comniscpr.res.inijcce.ac.irresearchgate.net These methods exploit the electrochemical behavior of nifedipine, which can undergo reduction or oxidation at an electrode surface. nih.govcdnsciencepub.comniscpr.res.inijcce.ac.ir Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study the electrochemical properties and quantify nifedipine. nih.govcdnsciencepub.comniscpr.res.inresearchgate.net Different working electrodes, including glassy carbon electrodes and boron-doped diamond electrodes, have been employed. nih.govcdnsciencepub.com
Research findings on spectrophotometric and electroanalytical methods include:
Spectrophotometric methods based on reactions with potassium hydroxide or ammonium molybdate showed linearity in the range of 5.0–50.0 µg/ml and 2.5–45.0 µg/ml, respectively. ptbioch.edu.plbibliotekanauki.pl
A spectrophotometric method using diazotized sulfamethoxazole showed linearity from 2-180 µg/ml. pjmhsonline.com
A cloud-point extraction spectrophotometric method demonstrated a linear range of 0.8-45 µg/mL with a detection limit of 0.395 µg/mL. sysrevpharm.org
A spectrophotometric method based on proton transfer with DNSA showed linearity from 1.5-12.5 ppm with an LOD of 0.359 ppm. ekb.eg
Electroanalytical studies using cyclic and linear sweep voltammetry at an activated glassy carbon electrode showed that both electroreduction and electrooxidation could be used for determination in specific concentration ranges. nih.gov
A differential pulse voltammetry method using a boron-doped diamond electrode allowed for the simultaneous determination of nifedipine and atenolol, with a linear range of 3.98–107 μmol L–1 for nifedipine and an LOD of 0.612 μmol L−1. cdnsciencepub.com
Data from research studies demonstrating the performance of spectrophotometric and electroanalytical methods are presented in the table below:
| Method Type | Principle | Detection Wavelength (nm) | Linear Range | LOD (Analyte) | Reference |
| Spectrophotometry | Reaction with KOH in DMSO | 430 | 5.0 – 50.0 µg/ml | - | ptbioch.edu.plnih.govbibliotekanauki.pl |
| Spectrophotometry | Oxidation with Ammonium Molybdate | 830 | 2.5 – 45.0 µg/ml | - | ptbioch.edu.plnih.govbibliotekanauki.pl |
| Spectrophotometry | Reaction with diazotized Sulfamethoxazole | 496 | 2 – 180 µg/ml | - | pjmhsonline.com |
| CPE-Spectrophotometry | Oxidative coupling with 4-aminoantipyrine after reduction, extracted with Triton X-114 | 554 | 0.8 – 45 µg/mL | 0.395 µg/mL | sysrevpharm.org |
| Spectrophotometry | Proton transfer with 3,5-dinitrosalicylic acid | 359 | 1.5 – 12.5 ppm | 0.359 ppm | ekb.eg |
| Voltammetry (DPV) | Electroreduction/oxidation at activated glassy carbon electrode | - | 2x10⁻⁵-6x10⁻⁴ M (reduction), 8x10⁻⁵-1x10⁻³ M (oxidation) | - | nih.gov |
| Voltammetry (DPV) | Oxidation at boron-doped diamond electrode | - | 3.98–107 μmol L⁻¹ | 0.612 μmol L⁻¹ | cdnsciencepub.com |
Development and Validation of Methods for Biological Matrices (e.g., Plasma, Urine, Milk)
The quantification of nifedipine in biological matrices such as plasma, urine, and milk is critical for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring in research. rjptonline.orgajpaonline.comnih.gov These matrices present challenges due to their complex composition, which can interfere with the analytical measurement of the analyte. Therefore, sample preparation steps are essential to isolate and concentrate nifedipine while removing interfering substances. biointerfaceresearch.com
Common sample preparation techniques for biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govsemanticscholar.orgnih.govthieme-connect.comnih.govscispace.com LLE involves partitioning nifedipine from the biological matrix into an organic solvent. nih.govthieme-connect.com SPE uses a solid stationary phase to selectively retain nifedipine while the matrix components are washed away, followed by elution of the analyte. nih.govnih.govscispace.com Protein precipitation is another method used to remove proteins from plasma or urine samples before analysis, often by adding organic solvents like acetonitrile. rjptonline.orgpensoft.net
Method validation is a crucial step in developing analytical methods for biological matrices to ensure their reliability, accuracy, precision, sensitivity, and selectivity. derpharmachemica.comwisdomlib.orgthieme-connect.combiointerfaceresearch.cominnovareacademics.in Validation parameters typically assessed include linearity, accuracy, precision (intra-day and inter-day), recovery, limit of detection (LOD), limit of quantification (LLOQ), specificity, and stability of the analyte in the matrix. derpharmachemica.comwisdomlib.orgnih.govthieme-connect.combiointerfaceresearch.cominnovareacademics.inijpsonline.comresearchgate.net Guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH) are often followed for method validation. derpharmachemica.comthieme-connect.combiointerfaceresearch.com
Detailed research findings on method development and validation for biological matrices include:
An RP-HPLC method for nifedipine in human milk and urine involved protein precipitation with acetonitrile followed by centrifugation and filtration. The method was validated for parameters including recovery and precision. rjptonline.org
An HPLC method for nifedipine in human plasma utilized solid-phase extraction on C18 cartridges. The method was validated over a linear range of 5.0-200.0 ng/mL with an LLOQ of 5.0 ng/mL. nih.gov
A sensitive RP-HPLC method for nifedipine in plasma used a simple one-step extraction and achieved an average recovery of 77.48% with a linearity range of 6 to 200 ng/ml. ijpsonline.com
LC-MS/MS methods for nifedipine in human plasma often employ liquid-liquid extraction with solvents like ethyl acetate or methyl tert-butyl ether (MTBE). thieme-connect.comresearchgate.net Validation studies for these methods report high recoveries and low LLOQs in the nanogram per milliliter range, suitable for pharmacokinetic studies. thieme-connect.combiointerfaceresearch.comresearchgate.netinnovareacademics.in For instance, one LC-MS/MS method in human plasma showed extraction recoveries between 78.05% and 82.88% and matrix effects between 93.06% and 100.57%. thieme-connect.com Another LC-MS/MS method reported mean recoveries between 104.1% and 108.7% in human plasma. biointerfaceresearch.com
Validation of methods in biological matrices also includes assessing the stability of nifedipine under different storage conditions (e.g., freeze-thaw cycles, at room temperature, in the dark) due to its photosensitivity. nih.govpensoft.netresearchgate.net
Data tables summarizing validation parameters for methods in biological matrices:
| Method Type | Matrix | Sample Preparation | Linear Range (Analyte) | LLOQ (Analyte) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| RP-HPLC | Human Milk | Protein precipitation | 2 – 12 µg/ml | - | 98.9-101.3 | - | - | rjptonline.orgrjptonline.org |
| RP-HPLC | Human Urine | Protein precipitation | 2 – 12 µg/ml | - | 99.3-100.3 | - | - | rjptonline.orgrjptonline.org |
| HPLC | Human Plasma | SPE (C18) | 5.0 – 200.0 ng/mL | 5.0 ng/mL | - | - | - | nih.gov |
| RP-HPLC | Human Plasma | One-step extraction | 6 – 200 ng/ml | 6 ng/ml | 77.48 | 0.8992-5.0387 | 5.67-15.58 | ijpsonline.com |
| LC-MS/MS | Human Plasma | LLE | 0.17 – 102 ng/mL | 0.17 ng/mL | 78.05-82.88 | ≤ 8.4 | ≤ 8.4 | thieme-connect.com |
| LC-MS/MS | Human Plasma | - | 1 – 130 ng/mL | 1.01 ng/mL | 104.1-108.7 | ≤ 7.4 | ≤ 7.4 | biointerfaceresearch.cominnovareacademics.in |
| LC-MS/MS | Human Plasma | SPE | 0.5 – 100 ng/ml (NIF & DNIF) | - | 95 ± 2 (NIF), 95 ± 4 (DNIF) | 2.9 (NIF), 2.2-4.7 (DNIF) | 3.0 (NIF), 2.2-4.7 (DNIF) | nih.gov |
| UPLC-MS/MS | Human Plasma | LLE (methyl tert-butyl ether) | 0.5–50 ng/mL | 0.1 ng/mL | 97.3-102.7 | - | - | researchgate.net |
| HPLC | Rat Plasma | Protein precipitation | 30 – 1000 ng/mL | 30 ng/mL | 101.89 | Meets criteria | Meets criteria | pensoft.net |
Theoretical Frameworks and Modeling in Nifedipine Pharmacology
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Nifedipine (B1678770) Effects
PK/PD modeling plays a crucial role in characterizing the relationship between Nifedipine plasma concentrations and its pharmacological effects, such as the reduction in blood pressure. cinc.orgresearchgate.netfrontiersin.org These models integrate pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the body) to provide a quantitative understanding of drug action over time. frontiersin.org
Studies have employed PK/PD modeling to investigate the concentration-effect relationships of Nifedipine in hypertensive subjects. ahajournals.org By defining pharmacokinetic models and appropriate parameters for individual subjects, pharmacodynamic data can be fitted to effect models, such as linear models, to characterize the antihypertensive response. ahajournals.org The responsiveness to Nifedipine can be quantified as the change in blood pressure per unit change in drug concentration. ahajournals.org
Physiologically based pharmacokinetic (PBPK) models are a type of PK modeling that incorporates detailed physiological and biochemical parameters to simulate drug behavior within the body. cinc.orgresearchgate.netfrontiersin.orgmdpi.com These models can predict PK parameters and have been used to assess the impact of factors like formulation differences and potential drug-drug interactions on Nifedipine exposure and subsequent PD effects. researchgate.netfrontiersin.orgfrontiersin.org For instance, PBPK models have been linked to PD models to investigate whether changes in Nifedipine exposure due to co-administration with other drugs, such as Apatinib or Ritonavir, could lead to significant changes in blood pressure. researchgate.netfrontiersin.orgresearchgate.netnih.gov
Data from PK/PD modeling studies can provide insights into the time course of drug effects and help predict responses to different formulations. frontiersin.org For example, PK and PD data from an immediate-release formulation of Nifedipine, combined with in vitro dissolution data for a controlled-release formulation, have been used to predict the PK and PD profiles of the controlled-release version. frontiersin.org
In Silico Approaches to Predict Drug Behavior and Interactions
In silico methods, utilizing computational tools and simulations, are increasingly applied in Nifedipine research to predict drug behavior, interactions, and inform formulation development. cinc.orgsrce.hrnih.govuchile.clresearchgate.netresearchgate.net These approaches can complement or reduce the need for extensive in vivo studies. nih.gov
Computational studies, including molecular dynamics simulations and docking analysis, are used to investigate the interactions of Nifedipine with its targets, such as calcium channels, and with formulation components like cyclodextrins. nih.govuchile.clresearchgate.netresearchgate.netfrontiersin.org This helps in understanding the molecular basis of its activity and optimizing drug delivery systems. For example, computational studies have evaluated the interaction energies between Nifedipine and different hydrogel structures to rationally design controlled-release formulations. nih.govuchile.cl
In silico gastrointestinal simulations, often integrated with PBPK models, can predict the in vivo dissolution and absorption profiles of Nifedipine from different formulations under various conditions, including fed and fasted states. srce.hrresearchgate.net This is particularly valuable for poorly soluble drugs like Nifedipine (BCS Class II). drugbank.comsrce.hrresearchgate.netnih.gov These models can quantitatively predict formulation-specific food effects on Nifedipine pharmacokinetics. researchgate.net
Molecular docking studies have also been employed to design and evaluate novel dihydropyridine (B1217469) analogs based on the structure-activity relationships of Nifedipine, predicting their binding affinity to calcium channel receptor structures. researchgate.netfrontiersin.org
Furthermore, in silico models, specifically PBPK models, are utilized to predict potential drug-drug interactions involving Nifedipine, particularly those mediated by enzymes like CYP3A4, which is involved in Nifedipine metabolism. researchgate.netresearchgate.netnih.govmdpi.com These models can simulate the impact of co-administered drugs or even food components, such as Piperine, on Nifedipine exposure. mdpi.com
Systems Pharmacology Perspectives on Nifedipine's Multi-Target Actions
Systems pharmacology provides a holistic view of drug action by integrating data from various levels of biological organization, from molecules to pathways and networks. While Nifedipine is primarily known as an L-type calcium channel blocker, systems pharmacology approaches can help elucidate its potential multi-target actions and their implications. drugbank.comtargetmol.com
Nifedipine has been shown to interact with targets beyond L-type calcium channels. drugbank.comtargetmol.com For instance, it can inhibit the drug efflux pump P-glycoprotein and block Kv channels. drugbank.comtargetmol.com It also influences signaling pathways, such as the phosphorylation of ERK1/2, MEK1/2, and Pyk2 in vascular smooth muscle cells. targetmol.com
Theoretical models, such as dose-dependent mathematical models, have been used to study the effects of Nifedipine on physiological parameters like plasma renin activity, providing a theoretical framework to understand the dynamic response of biological systems to the drug. uctm.edu These models can utilize methods like phase plane analysis to study the system's behavior and determine equilibrium points. uctm.edu
The application of systems pharmacology to Nifedipine could involve integrating data on its interactions with various ion channels, enzymes, transporters, and signaling molecules to build comprehensive models that predict its effects on complex physiological processes and potential interactions within biological networks.
Q & A
Q. What experimental methods are recommended for identifying and quantifying nifedipine in biological samples?
Thin-layer chromatography (TLC) using hexane:1,4-dioxane:2-propanol (15:5:2) as a solvent system is effective for separating nifedipine (Rf = 0.40) from its decomposition products (Rf = 0.57). UV light (254 nm) enables spot visualization, while HPLC with validated protocols (e.g., using DAS 2.0 software) is preferred for pharmacokinetic quantification in plasma .
Q. How should researchers design in vitro studies to assess nifedipine metabolism?
Use hepatic microsomes (e.g., rat liver microsomes) and CYP3A4-specific inhibitors to evaluate metabolic pathways. Measure kinetic constants (Km, Vmax) via nonlinear regression and determine inhibition constants (Ki) using Lineweaver-Burk plots. Ensure quantitation limits (e.g., 2.34 mmol/L for nifedipine) are validated .
Q. What are the standard protocols for ensuring reproducibility in nifedipine formulation studies?
Employ design-of-experiment (DoE) approaches like the Box-Behnken design to optimize polymeric microsphere formulations. Key parameters include polymer concentration, crosslinking agent ratio, and drug release kinetics. Validate responses (e.g., encapsulation efficiency) using regression analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in nifedipine polymorphism studies?
Polymorphic forms (α, β, γ) exhibit solvent-dependent crystallization. For example, the β form dominates in DMSO and MeCN, while γ forms arise in DMF. Use single-crystal X-ray diffraction (SCXRD) for structural confirmation and differential scanning calorimetry (DSC) to assess thermal stability. Cross-reference with CSD databases (e.g., BICCIZ06) .
Q. What methodologies are critical for assessing nifedipine's environmental risk?
Calculate Predicted Environmental Concentrations (PEC) using regional sales data and compare against EU action limits (0.01 µg/L). Note that insufficient aquatic toxicity data currently preclude PNEC derivation, necessitating probabilistic modeling for risk extrapolation .
Q. How do inter-individual differences impact nifedipine pharmacokinetics in drug interaction studies?
In vivo rat studies show dose-dependent variability (e.g., 12–57% Cmax reduction with baicalin co-administration). Use non-compartmental pharmacokinetic models (DAS 2.0 software) and stratified analyses to account for factors like CYP3A4 activity and plasma protein binding .
Q. What advanced techniques validate co-amorphous nifedipine systems for enhanced solubility?
Pair nifedipine with valsartan or famotidine and characterize via X-ray diffraction (PXRD), FTIR, and molecular dynamics simulations. Stability testing under accelerated conditions (40°C/75% RH) and in vitro dissolution profiling (pH 1.2–6.8) are essential .
Q. How can population pharmacokinetic models improve nifedipine dosing regimens?
Integrate covariates like age, hepatic function, and CYP3A4 polymorphisms using nonlinear mixed-effects modeling (NONMEM). Validate models with bootstrap analysis and visual predictive checks to optimize therapeutic indices .
Methodological Considerations
Q. How should researchers address conflicting data in nifedipine-calcium channel interaction studies?
Perform patch-clamp electrophysiology to isolate L-type channel contributions. Linear regression of plateau potential durations against nifedipine-sensitive components clarifies dose-response relationships. Control for voltage-gated sodium/potassium channel interference .
Q. What statistical approaches are recommended for analyzing nifedipine clinical trial data with small sample sizes?
Use exact tests (e.g., Fisher’s) for adverse effect comparisons and Bayesian hierarchical models to pool sparse data. Narrative synthesis is advised when heterogeneity precludes meta-analysis .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| TLC Rf (Nifedipine) | 0.40 | |
| Hepatic Metabolism (CYP3A4) | 60–80% urinary excretion | |
| Baicalin Interaction (Cmax Reduction) | 40–65% | |
| Co-amorphous Stability | >6 months (accelerated conditions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
